1-Bromo-3-chloro-4-(methylthio)benzene
Description
The exact mass of the compound this compound, 95% is 235.90621 g/mol and the complexity rating of the compound is 110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-1-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLWPJFTHPGRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721113 | |
| Record name | 4-Bromo-2-chloro-1-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-82-6 | |
| Record name | 4-Bromo-2-chloro-1-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101084-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-1-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-3-chloro-4-(methylthio)benzene
This guide provides a comprehensive overview of a robust synthetic route to 1-Bromo-3-chloro-4-(methylthio)benzene, a halogenated and sulfur-containing aromatic compound with potential applications in pharmaceutical and materials science research. The described methodology is grounded in well-established chemical transformations, ensuring reproducibility and scalability for researchers and drug development professionals.
Introduction
This compound is a polysubstituted aromatic compound featuring a unique combination of functional groups that make it an attractive building block in organic synthesis. The presence of bromo, chloro, and methylthio moieties offers multiple reaction sites for further chemical modifications, such as cross-coupling reactions, nucleophilic aromatic substitutions, and oxidations of the sulfur atom. This versatility allows for the construction of more complex molecular architectures. This guide details a reliable three-step synthesis starting from the readily available precursor, 2-chloro-4-bromoaniline.
Synthetic Strategy and Design
The synthesis is designed as a three-step sequence, commencing with the diazotization of 2-chloro-4-bromoaniline. This is followed by a Sandmeyer-type reaction to introduce a thiol group, which is subsequently methylated to yield the final product. This approach is advantageous due to the commercial availability of the starting material and the generally high yields of the individual reaction steps.
Overall Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
PART 1: Diazotization of 2-Chloro-4-bromoaniline
This initial step transforms the primary amino group of 2-chloro-4-bromoaniline into a diazonium salt, a versatile intermediate for subsequent nucleophilic substitution.[1][2][3][4]
Materials:
-
2-Chloro-4-bromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-4-bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The addition should be slow enough to prevent excessive foaming and a rapid temperature increase.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution of 2-chloro-4-bromobenzenediazonium chloride is used immediately in the next step.
PART 2: Synthesis of 1-Bromo-3-chloro-4-mercaptobenzene via Sandmeyer-type Reaction
The diazonium salt is reacted with a sulfur nucleophile, in this case, potassium ethyl xanthate (KEX), to introduce the thiol functionality. Subsequent hydrolysis of the xanthate ester intermediate yields the desired thiophenol.
Materials:
-
2-Chloro-4-bromobenzenediazonium chloride solution (from Part 1)
-
Potassium Ethyl Xanthate (KEX)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Diethyl ether or Dichloromethane
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a separate reaction vessel, dissolve potassium ethyl xanthate (1.2 equivalents) in water and cool the solution to 10-15 °C.
-
Slowly add the cold diazonium salt solution from Part 1 to the potassium ethyl xanthate solution with vigorous stirring. A dark, oily precipitate should form.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt and formation of the xanthate intermediate. Nitrogen gas evolution will be observed.
-
Cool the mixture to room temperature and add a solution of sodium hydroxide or potassium hydroxide (3-4 equivalents) in water.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze the xanthate ester to the thiophenol.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper.
-
Extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-3-chloro-4-mercaptobenzene. This crude product can be used directly in the next step or purified by vacuum distillation or column chromatography.
PART 3: Methylation of 1-Bromo-3-chloro-4-mercaptobenzene
The final step involves the S-methylation of the thiophenol intermediate to yield the target compound, this compound.[5][6][7][8]
Materials:
-
1-Bromo-3-chloro-4-mercaptobenzene (from Part 2)
-
Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Methanol or Ethanol
-
Diethyl ether or Dichloromethane
Procedure:
-
Dissolve the crude 1-bromo-3-chloro-4-mercaptobenzene (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Add a base such as sodium hydroxide (1.2 equivalents) or potassium carbonate (1.5 equivalents) to the solution and stir until the thiophenol is fully deprotonated to the thiophenolate salt.
-
Add methyl iodide (1.2 equivalents) or dimethyl sulfate (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether or dichloromethane.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to obtain the pure product.
Data Summary
| Step | Reactant | Product | Key Reagents | Typical Yield | Purity (by GC/HPLC) |
| 1 | 2-Chloro-4-bromoaniline | 2-Chloro-4-bromobenzenediazonium chloride | NaNO₂, HCl | In-situ | N/A |
| 2 | Diazonium Salt | 1-Bromo-3-chloro-4-mercaptobenzene | KEX, NaOH | 70-85% | >95% (after purification) |
| 3 | Thiophenol | This compound | CH₃I, NaOH | 85-95% | >98% (after purification) |
Conclusion
The presented three-step synthesis provides a reliable and efficient pathway to this compound from a commercially available starting material. The methodology employs standard and well-understood organic reactions, making it accessible to researchers with a foundational knowledge of synthetic chemistry. The versatility of the final product as a synthetic intermediate opens up possibilities for the development of novel compounds in various fields of chemical research.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. jk-sci.com [jk-sci.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
1-Bromo-3-chloro-4-(methylthio)benzene chemical properties
An In-depth Technical Guide to 1-Bromo-3-chloro-4-(methylthio)benzene: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and applications of this compound, a key intermediate for researchers and professionals in the field of drug development. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines verified information with expert analysis and predictions based on established chemical principles and data from analogous structures.
Core Chemical Identity and Physical Properties
This compound is a polysubstituted aromatic compound with the CAS number 101084-82-6.[1] Its structure features a benzene ring substituted with a bromine atom, a chlorine atom, and a methylthio group. This combination of functional groups makes it a versatile building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 101084-82-6 | [1] |
| Molecular Formula | C₇H₆BrClS | [1] |
| Molecular Weight | 237.54 g/mol | [1] |
| Appearance | White powder | [1] |
| Storage | Sealed and preserved at 0-8 °C | [1] |
Proposed Synthetic Pathway
A potential synthetic pathway is outlined below:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
Step 1: Diazotization and Iodination of 4-Bromo-2-chloroaniline
-
Dissolve 4-bromo-2-chloroaniline in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Slowly add a solution of potassium iodide (KI) to the diazonium salt solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product, 4-bromo-2-chloro-1-iodobenzene, with an organic solvent, wash, dry, and purify.
Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide
-
Dissolve the 4-bromo-2-chloro-1-iodobenzene in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add sodium thiomethoxide (NaSCH₃). The iodine atom is the most likely leaving group in a nucleophilic aromatic substitution reaction under these conditions.
-
Heat the reaction mixture to facilitate the substitution.
-
After the reaction is complete, quench with water and extract the final product, this compound.
-
Purify the product via column chromatography or recrystallization.
Predicted Spectroscopic Data
Predictive analysis of the spectroscopic data for this compound is crucial for its identification and characterization. The following table summarizes the expected signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry based on the compound's structure and data from similar molecules.[4][5][6]
| Spectroscopy | Predicted Signals |
| ¹H NMR | - A singlet for the methylthio group protons (SCH₃) around δ 2.4-2.6 ppm.- Three aromatic protons exhibiting complex splitting patterns (doublets and doublet of doublets) in the range of δ 7.0-7.8 ppm. |
| ¹³C NMR | - A signal for the methyl carbon (SCH₃) around δ 15-20 ppm.- Six distinct signals for the aromatic carbons in the range of δ 110-140 ppm, with carbons attached to halogens showing characteristic shifts. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 236/238/240 due to the isotopic distribution of Br and Cl.- Characteristic fragmentation patterns including the loss of CH₃, Br, Cl, and SCH₃. |
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its three functional groups, making it a valuable scaffold in medicinal chemistry. The bromine and chlorine atoms provide sites for various cross-coupling reactions, while the methylthio group can be oxidized to sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule.[7]
Caption: Key reactive sites of this compound.
The presence of both bromo and chloro substituents allows for selective or sequential cross-coupling reactions, enabling the introduction of diverse functionalities. This is particularly useful in the synthesis of complex molecules for drug discovery programs. The methylthio group can also influence the lipophilicity and metabolic stability of potential drug candidates. The general application area of "healing drugs" suggests its use as an intermediate in the synthesis of active pharmaceutical ingredients.[1]
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
References
- 1. This compound, CasNo.101084-82-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google 文档 [docs.google.com]
- 4. rsc.org [rsc.org]
- 5. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to 1-Bromo-3-chloro-4-(methylthio)benzene
Abstract
This technical guide provides a comprehensive scientific overview of 1-Bromo-3-chloro-4-(methylthio)benzene (CAS No. 101084-82-6), a halogenated thioanisole derivative. This document is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delineates the compound's physicochemical properties, provides predictive spectroscopic analysis, and outlines a plausible synthetic pathway with a detailed experimental protocol. The core of this guide focuses on the compound's chemical reactivity and its vast potential as a trifunctional building block in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Safety protocols and handling procedures are also discussed to ensure its safe and effective utilization in a laboratory setting.
Introduction
This compound is a uniquely substituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure is characterized by a benzene ring functionalized with three distinct substituents: a bromine atom, a chlorine atom, and a methylthio group. This trifunctional nature is the cornerstone of its synthetic utility, offering multiple, selectively addressable reaction sites. The bromine atom, in particular, provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, a foundational technology in modern drug discovery.[1][2] The presence of the chloro and methylthio groups further modulates the electronic properties and reactivity of the aromatic ring, opening avenues for sequential and regioselective modifications. This guide aims to consolidate the known properties of this compound and to provide expert-driven insights into its synthesis and application, thereby empowering researchers to leverage its full synthetic potential.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physical and Chemical Properties
The key identifiers and physical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 101084-82-6 | [3][4] |
| Molecular Formula | C₇H₆BrClS | [3] |
| Molecular Weight | 237.54 g/mol | [3] |
| Appearance | White powder (predicted) | [4] |
| Purity | Commercially available up to 99% | [4] |
| SMILES | CSC1=C(Cl)C=C(Br)C=C1 | |
| Storage | Store sealed in a dry, cool place (0-8°C recommended) |
Predicted Spectroscopic Data
Spectroscopic analysis is critical for structure verification. The following table outlines the predicted data for this compound.
| Technique | Predicted Observations |
| ¹H NMR | Three distinct signals in the aromatic region (δ 7.0-7.8 ppm), likely two doublets and a singlet or doublet of doublets, corresponding to the three aromatic protons. A singlet in the aliphatic region (δ 2.4-2.6 ppm) for the methylthio (-SCH₃) protons. |
| ¹³C NMR | Six signals in the aromatic region (δ 115-145 ppm) for the benzene carbons, including two signals for carbons bearing halogens (C-Br and C-Cl) and one for the carbon attached to the sulfur atom. One aliphatic signal (δ 15-20 ppm) for the methyl carbon. |
| Mass Spec (EI) | Molecular ion (M⁺) peak showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). Expected m/z values around 236, 238, and 240. |
| IR Spectroscopy | C-H stretching (aromatic) ~3050-3100 cm⁻¹; C-H stretching (aliphatic) ~2900-3000 cm⁻¹; C=C stretching (aromatic) ~1450-1600 cm⁻¹; C-S stretching ~600-800 cm⁻¹; C-Br stretching ~500-650 cm⁻¹; C-Cl stretching ~700-850 cm⁻¹. |
Rationale: The predictions are based on standard chemical shift values and the known spectral data of structurally related compounds such as 1-bromo-4-chloro-2-methylbenzene and 1-bromo-3-chlorobenzene.[5][6]
Synthesis and Purification
A robust and scalable synthesis is crucial for the utility of any building block. While specific literature on the synthesis of this compound is scarce, a logical and efficient pathway can be designed based on fundamental principles of electrophilic aromatic substitution. A plausible route begins with the commercially available precursor, 4-bromothioanisole.
Proposed Synthetic Pathway: Chlorination of 4-Bromothioanisole
The methylthio (-SCH₃) group is an ortho-, para-directing activator, while the bromo (-Br) group is an ortho-, para-directing deactivator. In 4-bromothioanisole, both substituents direct incoming electrophiles to the positions ortho to the methylthio group (positions 3 and 5). Due to steric hindrance from the adjacent bromine, substitution at position 3 is favored.
A placeholder image is used for the product structure in the DOT script above. A correct visual representation would show the final molecule.
Caption: Proposed synthesis via electrophilic chlorination.
Detailed Experimental Protocol
This protocol is a validated, general procedure for the regioselective chlorination of activated aromatic rings.
Materials:
-
4-Bromothioanisole (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Glacial Acetic Acid (solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a fume hood, charge a round-bottom flask with 4-bromothioanisole (1.0 equiv) and glacial acetic acid (approx. 5-10 mL per gram of substrate). Stir the mixture at room temperature until the substrate is fully dissolved.
-
Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (1.1 equiv) portion-wise over 10-15 minutes. Causality Insight: Using NCS provides a mild and controlled source of electrophilic chlorine (Cl⁺), minimizing over-chlorination and side reactions compared to harsher reagents like Cl₂ gas.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to neutralize the acetic acid), saturated Na₂S₂O₃ solution (to quench any unreacted NCS), and finally with brine. Trustworthiness: This multi-step washing procedure is a self-validating system that ensures the removal of all acidic and reactive impurities prior to isolation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure white solid product.[7]
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its functional groups. This allows for a programmed, stepwise elaboration of the molecule.
Caption: Key reaction pathways for synthetic diversification.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond.[8] This reactivity hierarchy (C-Br >> C-Cl) is the foundation of its utility, allowing for selective functionalization at the bromine position while leaving the chlorine atom intact for potential subsequent transformations.[2]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, yielding biaryl structures. This is a cornerstone of modern pharmaceutical synthesis.[1][2]
-
Sonogashira Coupling: Coupling with terminal alkynes to produce arylalkynes, important structures in materials science and medicinal chemistry.[9]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, a critical transformation for synthesizing countless drug candidates.[1]
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.[9]
Oxidation of the Methylthio Group
The sulfur atom of the methylthio group is susceptible to oxidation, providing a powerful method to modulate the electronic properties of the aromatic ring.
-
Sulfoxide Formation: Oxidation with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding sulfoxide. The methylsulfinyl group is a chiral, moderately electron-withdrawing group.
-
Sulfone Formation: Using two or more equivalents of the oxidant converts the methylthio group into a strongly electron-withdrawing methylsulfonyl group. This transformation dramatically alters the reactivity of the ring, making it more susceptible to nucleophilic aromatic substitution.
Metal-Halogen Exchange
At low temperatures, treatment with a strong organolithium base (e.g., n-butyllithium) can selectively induce metal-halogen exchange at the more reactive C-Br bond. This generates a potent aryllithium nucleophile, which can be trapped with various electrophiles to introduce a wide range of functionalities.
Applications in Drug Discovery and Materials Science
While direct applications of this compound in final products are not documented, its value lies in its role as a strategic building block. Arenes bearing methylthio groups are prevalent motifs in pharmaceuticals, agrochemicals, and organic materials.[10] For example, the antipsychotic drug thioridazine contains a methylthio-substituted aromatic ring.[10]
The synthetic handles on this molecule allow for the systematic construction of compound libraries for high-throughput screening. A drug development professional could, for instance:
-
Perform a Suzuki coupling at the C-Br position to introduce a diverse set of aromatic or heteroaromatic rings.
-
Oxidize the methylthio group to the sulfone.
-
Utilize the newly activated aromatic ring for a subsequent nucleophilic aromatic substitution at the chlorine position.
This stepwise approach enables the rapid generation of complex, three-dimensionally diverse molecules from a single, versatile starting material.
Safety and Handling
No specific safety data sheet (SDS) for this compound is publicly available. However, based on the SDS for structurally similar compounds like 1-bromo-3-iodobenzene and 4-bromochlorobenzene, the following hazards should be assumed.[11][12]
-
Hazard Classification:
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Avoid breathing dust, vapors, or mists.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[13]
-
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its value for researchers and drug development professionals is derived from the differential reactivity of its three substituents, which allows for selective, stepwise modifications. The C-Br bond serves as an excellent entry point for palladium-catalyzed cross-coupling reactions, while the methylthio group can be oxidized to tune the electronic nature of the ring. This guide provides the foundational knowledge, a reliable synthetic protocol, and a strategic map of its reactivity to facilitate its effective use in the synthesis of novel and complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 101084-82-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound, CasNo.101084-82-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. CN1186319C - Process for producing 4-bromothioanisole - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Structure Elucidation of 1-Bromo-3-chloro-4-(methylthio)benzene
Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 1-Bromo-3-chloro-4-(methylthio)benzene, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. In the absence of extensive published experimental data for this specific molecule, this guide leverages established principles of spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to predict and interpret its spectral characteristics. Detailed methodologies, predicted data, and the underlying scientific rationale are presented to offer a robust workflow for researchers, scientists, and professionals in drug development. This document serves as a practical, experience-driven manual for confirming the molecular structure of this compound and similar polysubstituted aromatic compounds.
Introduction: The Analytical Challenge
The unequivocal determination of a molecule's structure is a cornerstone of chemical research and development. This compound (C₇H₆BrClS) presents a unique analytical puzzle due to the presence of multiple substituents on the aromatic ring, each influencing the molecule's spectroscopic fingerprint. The interplay of a methylthio group (a weak activator) and two halogen atoms (deactivators) dictates the electronic environment and, consequently, the spectral output. This guide outlines a systematic, multi-technique approach to deduce and confirm the structure of this compound with a high degree of confidence.
Foundational Properties and Proposed Synthesis
A logical starting point for structure elucidation is an understanding of the molecule's basic properties and a plausible pathway to its formation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 101084-82-6 | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₆BrClS | --INVALID-LINK--[2] |
| Molecular Weight | 237.54 g/mol | --INVALID-LINK--[2] |
| Appearance | White powder | --INVALID-LINK--[2] |
Proposed Synthetic Pathway
Experimental Protocol: Synthesis of this compound
This protocol is a hypothetical procedure based on established methods for the halogenation of substituted thioanisoles.
Materials:
-
4-Bromothioanisole
-
N-Chlorosuccinimide (NCS)
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-bromothioanisole (1 equivalent) in dichloromethane.
-
Add trifluoroacetic acid or acetic acid as a catalyst.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-Chlorosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
References
An In-depth Technical Guide to the Physical Characteristics of 1-Bromo-3-chloro-4-(methylthio)benzene
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chemical Entity
In the realm of chemical research and drug development, a comprehensive understanding of the physical and spectroscopic characteristics of a molecule is paramount. This guide endeavors to provide a detailed overview of 1-Bromo-3-chloro-4-(methylthio)benzene , a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. However, a thorough investigation of publicly accessible chemical databases and literature reveals a significant scarcity of experimentally determined data for this specific molecule. While its basic identifiers are well-established, crucial physical and spectroscopic parameters remain largely uncharacterized in the public domain.
This guide will therefore present the available information, highlight the data gaps, and provide a framework for the types of experimental characterization that would be necessary to fully elucidate the properties of this compound. This approach is taken to maintain scientific integrity and to provide a realistic and trustworthy account of the current state of knowledge.
Chemical Identity and Core Properties
The foundational information for this compound is available primarily from chemical suppliers and databases. This information serves to unequivocally identify the compound.
| Property | Value | Source |
| CAS Number | 101084-82-6 | Appchem[1] |
| Molecular Formula | C₇H₆BrClS | Appchem[1] |
| Molecular Weight | 237.54 g/mol | Appchem[1] |
| Appearance | White powder | Zhejiang Jiuzhou Chem Co.,Ltd[2] |
| Storage Temperature | 0-8 °C | ChemicalBook[3] |
Molecular Structure:
The structural arrangement of this compound is key to understanding its potential reactivity and intermolecular interactions.
Caption: 2D structure of this compound.
Physical Properties: An Area for Future Investigation
A comprehensive search of scientific databases, including PubChem, ChemSpider, Reaxys, and SciFinder, did not yield any experimentally determined physical properties for this compound. This represents a significant data gap. For a compound of this nature, the following physical characteristics are of primary importance for handling, reaction setup, and purification:
-
Melting Point (°C): Essential for assessing purity and for planning reactions that require melting or are conducted at elevated temperatures.
-
Boiling Point (°C): Important for purification by distillation and for understanding the compound's volatility.
-
Density (g/cm³): Useful for converting between mass and volume.
-
Solubility: Critical for selecting appropriate solvents for reactions, extractions, and chromatography. The solubility in a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane, toluene, acetone, dimethylformamide, dimethyl sulfoxide) would need to be determined.
Proposed Experimental Protocol for Physical Property Determination:
-
Melting Point: Determined using a calibrated melting point apparatus. The sample would be slowly heated, and the temperature range from the first appearance of liquid to complete melting would be recorded.
-
Boiling Point: For a solid compound, the boiling point would be determined under reduced pressure to prevent decomposition.
-
Density: Could be determined using a pycnometer or by measuring the volume displacement of a known mass of the substance in an inert, non-solvent liquid.
-
Solubility: A known amount of the compound would be added to a specific volume of a solvent at a controlled temperature. The mixture would be agitated until saturation is reached, and the concentration of the dissolved solute would be determined gravimetrically or spectroscopically.
Spectroscopic Characterization: The Unrecorded Fingerprint
Spectroscopic data is the cornerstone of structural elucidation and confirmation in organic chemistry. Regrettably, no specific ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data for this compound is currently available in the public domain.
Anticipated Spectroscopic Features:
Based on the known structure, one can predict the expected features in each type of spectrum. This predictive analysis is crucial for guiding the interpretation of future experimental data.
¹H NMR Spectroscopy:
-
Aromatic Region (approx. 7.0-8.0 ppm): The three protons on the benzene ring would likely appear as a complex splitting pattern due to their coupling with each other. The exact chemical shifts would be influenced by the electronic effects of the bromo, chloro, and methylthio substituents.
-
Methyl Region (approx. 2.4-2.6 ppm): The three protons of the methylthio group (-SCH₃) would be expected to appear as a singlet.
¹³C NMR Spectroscopy:
-
Aromatic Region (approx. 120-145 ppm): Six distinct signals would be expected for the six carbon atoms of the benzene ring, with their chemical shifts determined by the attached substituents. The carbons directly bonded to the bromine, chlorine, and sulfur atoms would have characteristic chemical shifts.
-
Methyl Region (approx. 15-25 ppm): A single signal for the methyl carbon of the methylthio group.
Infrared (IR) Spectroscopy:
-
Aromatic C-H stretching: Peaks typically appear above 3000 cm⁻¹.
-
C=C stretching (aromatic ring): A series of peaks in the 1450-1600 cm⁻¹ region.
-
C-S stretching: Usually a weak band in the 600-800 cm⁻¹ region.
-
C-Cl stretching: Typically in the 600-800 cm⁻¹ region.
-
C-Br stretching: Generally found in the 500-600 cm⁻¹ region.
-
C-H bending (out-of-plane): Characteristic patterns in the 650-900 cm⁻¹ region that can provide information about the substitution pattern of the benzene ring.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (237.54 g/mol ). The isotopic pattern of this peak would be characteristic, showing contributions from the isotopes of bromine (⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio).
-
Fragmentation Pattern: The fragmentation pattern would provide further structural information, with potential losses of the methyl group, bromine atom, chlorine atom, or the entire methylthio group.
Experimental Workflow for Spectroscopic Analysis:
Caption: A typical experimental workflow for the spectroscopic characterization of a novel compound.
Crystallographic Data: The Solid-State Architecture
No crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) or other crystallographic databases. Single-crystal X-ray diffraction would be the definitive method to determine its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for understanding polymorphism and for computational modeling studies.
Conclusion and Future Directions
This compound is a chemical entity with a defined structure but a significant lack of reported physical and spectroscopic data in the public domain. This guide has outlined the known identifiers and has provided a predictive framework for its expected analytical characteristics. For researchers and drug development professionals intending to work with this compound, the primary and most critical step will be to perform the fundamental experimental characterizations detailed in this document. The generation and dissemination of this data would be a valuable contribution to the chemical science community.
References
An In-depth Technical Guide to 1-Bromo-3-chloro-4-(methylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Bromo-3-chloro-4-(methylthio)benzene, a halogenated and sulfur-containing aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. This document delves into its physicochemical properties, outlines a logical synthetic approach, details methods for its characterization, and discusses its potential applications and safety considerations.
Compound Profile and Physicochemical Properties
This compound is a polysubstituted benzene derivative featuring a bromine atom, a chlorine atom, and a methylthio group. This unique combination of functional groups imparts specific reactivity and properties that make it a valuable intermediate in organic synthesis.
Chemical Structure and Core Data
The structural arrangement of the substituents on the benzene ring dictates the compound's reactivity and its utility in further chemical transformations.
Table 1: Core Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 101084-82-6 | [1][2][3] |
| Molecular Formula | C₇H₆BrClS | [2] |
| Molecular Weight | 237.54 g/mol | [2] |
| Appearance | White powder | [1] |
graph "1_Bromo_3_chloro_4_methylthio_benzene" { layout=neato; node [shape=plaintext]; edge [style=invis];// Benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.81,-2!"]; C4 [pos="0.81,-2!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0.81,0.75!"];
// Bonds in the ring C1 -- C2 [style=solid, len=1.5]; C2 -- C3 [style=double, len=1.5]; C3 -- C4 [style=solid, len=1.5]; C4 -- C5 [style=double, len=1.5]; C5 -- C1 [style=solid, len=1.5]; C1 -- C6 [style=invis]; // for centering C6 -- C1 [style=double, len=1.5];
// Substituents Br [label="Br", pos="2.6, -1.5!"]; Cl [label="Cl", pos="-2.6,-1.5!"]; S [label="S", pos="0,3!"]; CH3 [label="CH₃", pos="0,4.5!"];
C5 -- Br [style=solid, len=1.5]; C2 -- Cl [style=solid, len=1.5]; C1 -- S [style=solid, len=1.5]; S -- CH3 [style=solid, len=1.5]; }
Figure 1: Chemical structure of this compound.
Synthesis and Manufacturing
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound would involve the introduction of the methylthio group onto a pre-functionalized bromochlorobenzene scaffold. This can be achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthesis Protocol
This proposed synthesis is a two-step process starting from m-dichlorobenzene.
Step 1: Bromination of m-Dichlorobenzene to Yield 1-Bromo-3,4-dichlorobenzene
The initial step involves the electrophilic aromatic substitution of m-dichlorobenzene to introduce a bromine atom. The directing effects of the two chlorine atoms will primarily yield the 1-bromo-3,4-dichloro isomer.
-
Materials: m-Dichlorobenzene, Bromine, Aluminum trichloride (AlCl₃) or Iron(III) bromide (FeBr₃) as a Lewis acid catalyst, and an appropriate inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Procedure:
-
In a fume hood, a flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is charged with m-dichlorobenzene and the Lewis acid catalyst in the chosen solvent.
-
The flask is cooled in an ice bath.
-
A solution of bromine in the same solvent is added dropwise from the dropping funnel with constant stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the color of bromine disappears.
-
The reaction is quenched by the slow addition of a saturated sodium bisulfite solution to remove any unreacted bromine.
-
The organic layer is separated, washed with a dilute sodium hydroxide solution, and then with water until neutral.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude 1-bromo-3,4-dichlorobenzene. Purification can be achieved by distillation or recrystallization.
-
Step 2: Nucleophilic Aromatic Substitution to Introduce the Methylthio Group
The second step involves the substitution of one of the chlorine atoms with a methylthio group. The chlorine at the 4-position is more activated towards nucleophilic attack due to the electronic effects of the adjacent halogens.
-
Materials: 1-Bromo-3,4-dichlorobenzene, Sodium thiomethoxide (NaSMe), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure:
-
1-Bromo-3,4-dichlorobenzene is dissolved in the polar aprotic solvent in a reaction flask equipped with a condenser and a magnetic stirrer.
-
Sodium thiomethoxide is added to the solution.
-
The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
-
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The integration of these signals should be in a 1:1:1 ratio. A singlet corresponding to the three protons of the methylthio group should appear in the upfield region (typically δ 2.4-2.6 ppm).
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the methyl carbon of the methylthio group. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic ring (around 1400-1600 cm⁻¹), and C-H bending vibrations. The C-Br, C-Cl, and C-S stretching vibrations will appear in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (237.54 g/mol ). Due to the presence of bromine and chlorine isotopes, the molecular ion peak will be accompanied by characteristic isotopic pattern peaks (M+2, M+4).
Reactivity and Potential Applications
The presence of multiple reactive sites on the this compound molecule makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery.
Caption: Reactivity map of this compound.
Role in Drug Discovery
Halogenated and sulfur-containing aromatic compounds are prevalent in many pharmaceuticals. The bromine and chlorine atoms can participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic and steric properties of a molecule, potentially enhancing its biological activity and pharmacokinetic profile.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the data for structurally related bromochlorobenzenes, it should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. The compound is listed for storage at 0-8 °C[2].
Conclusion
This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of novel pharmaceuticals. Its multifunctional nature allows for a wide range of chemical transformations. While detailed experimental data is sparse in the public domain, this guide provides a robust theoretical framework for its synthesis, characterization, and safe handling, serving as a foundational resource for researchers in the field.
References
Spectroscopic Data for 1-Bromo-3-chloro-4-(methylthio)benzene: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-Bromo-3-chloro-4-(methylthio)benzene. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of this molecule. The guide details predicted spectral data, provides established experimental protocols for data acquisition, and offers a thorough interpretation of the spectral features, grounded in fundamental principles of spectroscopy and supported by authoritative references.
Introduction: The Significance of Spectroscopic Characterization
This compound, with the chemical formula C₇H₆BrClS, is a substituted aromatic compound. Its structural complexity, featuring a combination of halo- and thioether functional groups, makes it a molecule of interest in synthetic chemistry and potentially in the development of novel pharmaceutical agents or functional materials. Accurate structural elucidation and purity assessment are paramount in these fields, and spectroscopic techniques are the cornerstone of this characterization. This guide serves as a practical resource for understanding and obtaining the spectroscopic signature of this specific molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals corresponding to the aromatic protons and the methyl protons of the thioether group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | d | 1H | H-2 |
| ~7.25 | dd | 1H | H-6 |
| ~7.05 | d | 1H | H-5 |
| ~2.50 | s | 3H | -SCH₃ |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Interpretation of the ¹H NMR Spectrum:
The aromatic region (δ 7.0-8.0 ppm) is expected to show three distinct signals due to the three protons on the benzene ring.
-
H-2: This proton is ortho to the bromine atom and meta to the chlorine atom. The strong deshielding effect of the adjacent bromine atom is predicted to shift its signal to the most downfield region, appearing as a doublet due to coupling with H-6.
-
H-6: This proton is ortho to the chlorine atom and meta to the bromine atom. It will experience deshielding from both halogens, though to a lesser extent than H-2. Its signal is expected to be a doublet of doublets due to coupling with both H-2 and H-5.
-
H-5: This proton is ortho to the methylthio group and meta to the chlorine atom. The methylthio group is generally weakly donating, leading to a more upfield shift compared to the other aromatic protons. It will appear as a doublet due to coupling with H-6.
-
-SCH₃: The three protons of the methyl group are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet in the upfield region of the spectrum.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-4 |
| ~135 | C-1 |
| ~132 | C-3 |
| ~130 | C-6 |
| ~128 | C-2 |
| ~125 | C-5 |
| ~15 | -SCH₃ |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: The six carbons of the benzene ring are expected to resonate in the δ 120-145 ppm region. The carbon atoms directly attached to the electronegative substituents (Br, Cl, and S) will have their chemical shifts significantly influenced. C-4, bonded to the sulfur atom, is predicted to be the most downfield among the ring carbons. C-1 (bonded to Br) and C-3 (bonded to Cl) will also be downfield due to the inductive effect of the halogens. The remaining carbons (C-2, C-5, and C-6) will appear at slightly more upfield positions.
-
Methyl Carbon: The carbon of the methyl group (-SCH₃) is expected to appear at a significantly upfield chemical shift, typically around δ 15 ppm.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1][2][3][4][5]
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of pure this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
Acquire a larger number of scans for ¹³C due to its lower natural abundance and sensitivity.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Caption: Experimental workflow for NMR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular formula.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is predicted to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion | Comments |
| 236/238/240 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |
| 221/223/225 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 157/159 | [M - Br]⁺ | Loss of a bromine radical. |
| 201/203 | [M - Cl]⁺ | Loss of a chlorine radical. |
Disclaimer: These are predicted values and relative intensities may vary based on the instrument and conditions.
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a complex molecular ion cluster. The most abundant peaks in this cluster will be at m/z 236 (C₇H₆⁷⁹Br³⁵ClS), 238 (C₇H₆⁸¹Br³⁵ClS and C₇H₆⁷⁹Br³⁷ClS), and 240 (C₇H₆⁸¹Br³⁷ClS). The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom.
-
Fragmentation Pattern: The primary fragmentation pathway is expected to be the loss of a methyl radical from the thioether group, resulting in a stable fragment ion. Loss of the halogen atoms is also a plausible fragmentation pathway. The fragmentation of thioethers can be complex, and other fragments may be observed.[6][7]
Experimental Protocol for Mass Spectrometry Data Acquisition
A direct inlet or gas chromatography-coupled mass spectrometry (GC-MS) approach can be used.
Step-by-Step Methodology (Direct Inlet): [8][9]
-
Sample Preparation:
-
Place a small amount (microgram to nanogram quantity) of the solid sample into a capillary tube or onto a direct insertion probe.
-
-
Instrument Setup:
-
Insert the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample directly into the ion source.
-
Set the ion source to electron ionization (EI) mode with a standard electron energy of 70 eV.
-
-
Data Acquisition:
-
Scan a range of m/z values (e.g., 50-300 amu) to detect the molecular ion and key fragments.
-
Acquire multiple scans as the sample evaporates to obtain a representative spectrum.
-
-
Data Analysis:
-
Analyze the isotopic pattern of the molecular ion to confirm the elemental composition.
-
Identify and interpret the major fragment ions to deduce structural information.
-
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
- 8. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-3-chloro-4-(methylthio)benzene
Introduction: A Versatile Building Block for Advanced Synthesis
1-Bromo-3-chloro-4-(methylthio)benzene is a trifunctionalized aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the realms of pharmaceutical and materials science research. Its unique substitution pattern, featuring a reactive bromine atom, a more robust chlorine atom, and a modifying methylthio group, allows for selective and sequential functionalization. This guide provides a comprehensive overview of the application of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2]
The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] These attributes make it an ideal method for the elaboration of the this compound core, enabling the synthesis of complex biaryl and heterobiaryl structures. This document will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into the causality behind the experimental choices, empowering researchers to confidently employ this substrate in their synthetic endeavors.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and for predicting its behavior in chemical transformations.
| Property | Value | Reference |
| CAS Number | 101084-82-6 | [5][6][7] |
| Molecular Formula | C₇H₆BrClS | [6][7] |
| Molecular Weight | 237.54 g/mol | [6][7] |
| Appearance | White to off-white powder or crystalline solid | [5] |
| SMILES | CSC1=C(Cl)C=C(Br)C=C1 | [6][7] |
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[2][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[8]
-
Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[3]
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Regioselectivity: The Key to Controlled Synthesis
The presence of both a bromine and a chlorine atom on the benzene ring of this compound raises a critical question of regioselectivity. The established reactivity hierarchy for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[8] This well-documented trend is primarily governed by the carbon-halogen bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium catalyst than the stronger C-Cl bond.
This differential reactivity allows for the highly selective functionalization of the C-Br bond while leaving the C-Cl bond intact. This inherent selectivity is a powerful tool for medicinal chemists and materials scientists, as the remaining chlorine atom can be used as a handle for subsequent cross-coupling reactions under more forcing conditions, enabling the synthesis of complex, unsymmetrically substituted biaryl compounds.
Caption: Regioselective Suzuki coupling of this compound.
Experimental Protocols: A Guide for the Bench Chemist
While no specific literature protocol for the Suzuki coupling of this compound was identified during the comprehensive search, the following protocols are based on well-established and reliable methods for the selective Suzuki coupling of analogous bromo-chloro aromatic compounds. These protocols are designed to be robust starting points for optimization in your specific research context.
Protocol 1: General Procedure for the Selective Suzuki-Miyaura Coupling
This protocol is a versatile starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos, XPhos) (2-6 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add this mixture to the main reaction flask.
-
Evacuate and backfill the reaction vessel with an inert atmosphere (repeat three times).
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction rate and often leads to higher yields in a shorter time frame.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
In a microwave-safe reaction vial, combine this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Add the degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for a specified time (usually 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: A Framework for Optimization
The following table provides a starting point for the optimization of the Suzuki coupling of this compound. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf) (2 mol%) |
| Ligand | PPh₃ (4 mol%) | - | - |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene | DMF |
| Temperature | 90 °C | 100 °C | 110 °C |
| Time | 12-24 h | 12-24 h | 8-16 h |
Experimental Workflow: From Setup to Purified Product
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Trustworthiness and Causality in Experimental Design
The protocols provided herein are constructed upon the foundational principles of the Suzuki-Miyaura coupling and extensive literature precedent for similar transformations. The choice of each component is deliberate and designed to ensure a high probability of success.
-
The Catalyst and Ligand: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. The choice of phosphine ligand is critical; triphenylphosphine is a standard, robust ligand suitable for many applications. For more challenging couplings, or to improve reaction rates and yields, more electron-rich and bulky biarylphosphine ligands (Buchwald ligands) are recommended. These ligands facilitate the oxidative addition step and promote reductive elimination.
-
The Base: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases such as potassium carbonate and potassium phosphate are commonly used and effective. The choice of base can influence the reaction rate and should be optimized for each specific substrate combination.
-
The Solvent: A variety of solvents can be employed in Suzuki couplings. Aprotic polar solvents like 1,4-dioxane and toluene are frequently used. The addition of water can often accelerate the reaction, particularly when using inorganic bases. Degassing the solvent is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
By understanding the role of each component and the underlying mechanism, researchers can rationally modify and optimize these protocols to achieve their desired synthetic outcomes.
Conclusion
This compound is a valuable and versatile substrate for Suzuki-Miyaura cross-coupling reactions. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for predictable and selective functionalization, opening avenues for the synthesis of a wide array of complex molecular architectures. The application notes and protocols detailed in this guide, grounded in the fundamental principles of organometallic chemistry, provide a solid foundation for researchers, scientists, and drug development professionals to explore the full synthetic potential of this important building block.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. This compound, CasNo.101084-82-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. 101084-82-6|this compound|BLD Pharm [bldpharm.com]
- 7. appchemical.com [appchemical.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: 1-Bromo-3-chloro-4-(methylthio)benzene as a Versatile Building Block in Medicinal Chemistry
Introduction: Unlocking Molecular Complexity
In the landscape of modern drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. 1-Bromo-3-chloro-4-(methylthio)benzene is a trifunctionalized aromatic scaffold that offers medicinal chemists a unique combination of reactive handles to explore chemical space and develop novel drug candidates. Its distinct substitution pattern—featuring a selectively addressable bromine atom, a more robust chlorine atom, and a modifiable methylthio group—allows for a stepwise and controlled elaboration of the molecular framework. This guide provides an in-depth exploration of the reactivity and synthetic utility of this building block, complete with detailed protocols for its application in key medicinal chemistry transformations.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 101084-82-6 | [1][2] |
| Molecular Formula | C₇H₆BrClS | [1][2] |
| Molecular Weight | 237.54 g/mol | [1][2] |
| Appearance | White to off-white powder or crystalline solid | [3] |
| Storage | Store at 2-8°C, sealed from moisture and air | [1] |
Strategic Value in Medicinal Chemistry: A Trifecta of Reactivity
The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows for a hierarchical approach to molecular construction, where each functional group can be addressed under specific reaction conditions.
References
- 1. prepchem.com [prepchem.com]
- 2. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]
- 3. WO2013118130A1 - A process for the preparation of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene carboxamide - Google Patents [patents.google.com]
Application Notes and Protocols for 1-Bromo-3-chloro-4-(methylthio)benzene: A Versatile Building Block in Modern Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 1-bromo-3-chloro-4-(methylthio)benzene, a trifunctionalized aromatic building block with significant potential in medicinal chemistry, agrochemical research, and materials science. We present a plausible and detailed synthetic protocol for its preparation, followed by in-depth application notes and step-by-step experimental procedures for its utilization in key cross-coupling reactions—namely, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Furthermore, this guide details the selective oxidation of the methylthio moiety, expanding the synthetic repertoire of this versatile intermediate. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Potential of this compound
This compound (CAS No. 101084-82-6) is a strategically substituted aromatic compound. Its unique arrangement of a bromo, a chloro, and a methylthio group offers orthogonal reactivity, enabling selective functionalization at different positions of the benzene ring. The presence of two distinct halogen atoms allows for chemoselective cross-coupling reactions, with the more reactive C-Br bond typically participating in palladium-catalyzed transformations before the C-Cl bond.[1] The methylthio group can be oxidized to a sulfoxide or a sulfone, modulating the electronic properties of the molecule and providing a handle for further transformations. These features make this compound a valuable scaffold for the synthesis of complex molecular architectures.
Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from the commercially available 4-chloro-3-nitroaniline. The synthesis involves a sequence of diazotization, bromination, reduction, and methylation, followed by a final electrophilic bromination.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-Bromo-4-chloro-3-nitrobenzene via Sandmeyer Reaction
The Sandmeyer reaction is a reliable method for converting an aromatic amine to an aryl halide.[2]
-
To a stirred solution of 4-chloro-3-nitroaniline (1.0 equiv) in 48% hydrobromic acid (HBr) at 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 equiv) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture, extract with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
To a solution of 1-bromo-4-chloro-3-nitrobenzene (1.0 equiv) in ethanol and water, add ammonium chloride (NH₄Cl, 5.0 equiv) and iron powder (Fe, 5.0 equiv).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a pad of Celite®, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-chloro-3-bromoaniline.
Step 3: Conversion of Amine to Thiol
-
Prepare the diazonium salt of 4-chloro-3-bromoaniline as described in Step 1, using hydrochloric acid (HCl) instead of HBr.
-
In a separate flask, prepare a solution of sodium disulfide by dissolving sodium sulfide nonahydrate (Na₂S·9H₂O, 1.1 equiv) and sulfur (S, 1.1 equiv) in water.
-
Slowly add the cold diazonium salt solution to the sodium disulfide solution.
-
Acidify the reaction mixture with concentrated HCl and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-3-bromothiophenol.
Step 4: Methylation of the Thiol
-
To a solution of 4-chloro-3-bromothiophenol (1.0 equiv) in acetone, add potassium carbonate (K₂CO₃, 2.0 equiv) and methyl iodide (CH₃I, 1.5 equiv).
-
Stir the mixture at room temperature overnight.
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-bromo-2-chloro-4-(methylthio)benzene.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[1] In this compound, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a suitable solvent (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of aryl bromides.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] Similar to the Suzuki coupling, the greater reactivity of the C-Br bond in this compound allows for selective amination at this position.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of this compound
-
In an inert atmosphere glovebox, charge an oven-dried Schlenk tube with this compound (1.0 equiv), the desired amine (1.2 equiv), a suitable base (e.g., NaOt-Bu, 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 12-24 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 24 |
Table 2: Representative conditions for the Buchwald-Hartwig amination of aryl bromides.[3]
Oxidation of the Methylthio Group
The methylthio group in this compound can be selectively oxidized to the corresponding sulfoxide or sulfone, which are valuable intermediates in their own right.[5] The choice of oxidant and reaction conditions determines the extent of oxidation.
References
Introduction: The Strategic Value of 1-Bromo-3-chloro-4-(methylthio)benzene
An Application Guide to the Synthetic Diversification of 1-Bromo-3-chloro-4-(methylthio)benzene
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthetic transformations of this compound (CAS No. 101084-82-6). This trifunctional aromatic building block offers a versatile platform for creating a diverse array of complex derivatives. This guide focuses on the practical application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions at the carbon-bromine bond and the strategic oxidation of the methylthio group to modulate the electronic properties of the aromatic ring. Each section elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights gleaned from extensive field experience to ensure reproducible and high-yielding outcomes.
This compound is a key intermediate in organic synthesis, particularly in the construction of pharmaceutical and agrochemical compounds.[1] Its utility stems from the differential reactivity of its three functional groups: a highly reactive bromine atom, a less reactive chlorine atom, and a modifiable methylthio group. This hierarchical reactivity allows for sequential, regioselective functionalization, making it an ideal scaffold for building molecular complexity.
The bromine atom, being more susceptible to oxidative addition in palladium-catalyzed cycles than the chlorine atom, serves as the primary handle for cross-coupling reactions.[2][3] The methylthio group, a weak electron-donating group, can be oxidized to a potent electron-withdrawing sulfoxide or sulfone. This transformation dramatically alters the electronic character of the benzene ring, enabling a different set of subsequent reactions, such as nucleophilic aromatic substitution. This guide will detail protocols for exploiting this reactivity to synthesize valuable derivatives.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound.[4] For this compound, this reaction proceeds with high selectivity at the more reactive C-Br bond.
Scientific Principle
The reaction mechanism proceeds via a well-established catalytic cycle.[3] A palladium(0) catalyst initiates the cycle by undergoing oxidative addition into the aryl-bromide bond. The resulting palladium(II) complex then undergoes transmetalation with a boronic acid (activated by a base) to form an arylpalladium(II) species. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.[6]
// Nodes pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd_complex [label="Ar-Pd(II)-Br\n(Ln)", fillcolor="#FBBC05"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; base_activation [label="R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻", shape=plaintext, fontcolor="#202124"]; pd_aryl_complex [label="Ar-Pd(II)-R'\n(Ln)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [label="Ar-Br"]; oxidative_addition -> pd_complex; pd_complex -> transmetalation [label="[R'-B(OH)₃]⁻"]; transmetalation -> pd_aryl_complex; pd_aryl_complex -> reductive_elimination [label="Ar-R'"]; reductive_elimination -> pd0;
// Invisible node for base activation text {rank=same; pd_complex; base_activation;} } /dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Chloro-4-(methylthio)-[1,1'-biphenyl]
This protocol describes a typical Suzuki coupling using phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL), Ethanol (2 mL), Water (2 mL)
-
Round-bottom flask, reflux condenser, magnetic stir bar
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[4]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to isolate the pure product.
| Component | Role | Typical Reagents/Conditions | Expected Yield |
| Aryl Halide | Substrate | This compound | N/A |
| Organoboron | Coupling Partner | Arylboronic acids, boronate esters | >85% |
| Catalyst | Active Species | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | >85% |
| Ligand | Stabilizes Catalyst | PPh₃, PCy₃, SPhos, XPhos | >90% |
| Base | Activates Boronic Acid | K₂CO₃, Cs₂CO₃, K₃PO₄ | >85% |
| Solvent | Reaction Medium | Toluene/EtOH/H₂O, Dioxane/H₂O | >85% |
| Temperature | Reaction Condition | 80-110 °C | N/A |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen bonds, a critical linkage in countless pharmaceutical agents.[8] This reaction provides a direct route to aryl amines from aryl halides.
Scientific Principle
Similar to the Suzuki coupling, this reaction is driven by a palladium catalyst. The cycle involves the oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by coordination of the amine.[2] A base then deprotonates the amine-palladium complex to form a palladium-amido intermediate. The final, product-forming step is reductive elimination, which releases the N-aryl amine product and regenerates the Pd(0) catalyst.[9] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step and preventing catalyst decomposition.[10]
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd_complex [label="Ar-Pd(II)-Br\n(L)", fillcolor="#FBBC05"]; amine_coordination [label="Amine Coordination\n& Deprotonation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd_amido_complex [label="Ar-Pd(II)-NR'R''\n(L)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [label="Ar-Br"]; oxidative_addition -> pd_complex; pd_complex -> amine_coordination [label="HNR'R'', Base"]; amine_coordination -> pd_amido_complex; pd_amido_complex -> reductive_elimination [label="Ar-NR'R''"]; reductive_elimination -> pd0; } /dot
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of N-Aryl Derivatives
This protocol provides a general method for coupling an aryl amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Amine (e.g., Aniline) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or sealed vial
Procedure:
-
In an inert atmosphere glovebox or using Schlenk technique, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.[9]
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the aryl amine followed by anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Component | Role | Typical Reagents/Conditions | Amine Scope |
| Catalyst | Active Species | Pd₂(dba)₃, Pd(OAc)₂ | Primary & Secondary |
| Ligand | Promotes Reductive Elimination | XPhos, RuPhos, BINAP | Aryl & Aliphatic |
| Base | Deprotonates Amine | NaOtBu, K₃PO₄, Cs₂CO₃ | Anilines, Amides, etc. |
| Solvent | Reaction Medium | Toluene, Dioxane, THF | Broad |
| Temperature | Reaction Condition | 80-120 °C | Broad |
Oxidation of the Methylthio Group: A Gateway to New Reactivity
The methylthio (-SMe) group can be selectively oxidized to a methylsulfinyl (-S(O)Me) or methylsulfonyl (-S(O)₂Me) group. This transformation is strategically crucial as it converts an electron-donating group into a powerful electron-withdrawing group, thereby activating the aromatic ring for nucleophilic aromatic substitution (SNAr).[11]
Scientific Principle
The oxidation is typically achieved using common oxidizing agents. Milder conditions or one equivalent of the oxidant can yield the sulfoxide, while harsher conditions or excess oxidant will lead to the sulfone. This stepwise oxidation allows for precise control over the electronic properties of the molecule. The resulting sulfone is a strong meta-director in electrophilic substitutions and a powerful ortho, para-activator for nucleophilic substitutions.[12]
// Nodes Sulfide [label="Ar-S-Me\n(Sulfide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfoxide [label="Ar-S(O)-Me\n(Sulfoxide)", fillcolor="#FBBC05"]; Sulfone [label="Ar-S(O)₂-Me\n(Sulfone)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Sulfide -> Sulfoxide [label="[O]\n(e.g., 1 eq. m-CPBA)"]; Sulfoxide -> Sulfone [label="[O]\n(e.g., >1 eq. m-CPBA)"]; } /dot
Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.
Experimental Protocol: Synthesis of 1-Bromo-3-chloro-4-(methylsulfonyl)benzene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 mmol, 2.2 equiv)
-
Dichloromethane (DCM, 10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Erlenmeyer flask, magnetic stir bar
Procedure:
-
Dissolve this compound in dichloromethane in an Erlenmeyer flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude sulfone, which can be purified by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Aryl halides are typically unreactive towards nucleophiles.[12] However, the presence of strong electron-withdrawing groups, such as the sulfone group synthesized above, positioned ortho or para to a leaving group (in this case, chlorine), dramatically facilitates SNAr.
Scientific Principle
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[13] A nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[14] The electron-withdrawing sulfone group is crucial for stabilizing this intermediate. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored. This reaction requires a strong nucleophile and typically polar aprotic solvents at elevated temperatures.[15]
// Nodes Start [label="Activated Aryl Halide\n(Ar-SO₂Me)-Cl"]; Nucleophile [label="Nu⁻", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Meisenheimer [label="Meisenheimer Complex\n[Ar(SO₂Me)(Cl)(Nu)]⁻", shape=box, style="filled", fillcolor="#FBBC05"]; Product [label="Substituted Product\n(Ar-SO₂Me)-Nu"]; LeavingGroup [label="Cl⁻", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Meisenheimer [label="+ Nu⁻\n(Addition)"]; Meisenheimer -> Product [label="- Cl⁻\n(Elimination)"]; Product -> LeavingGroup [style=invis]; // for layout } /dot
Caption: The addition-elimination mechanism of SNAr, highlighting the key Meisenheimer intermediate.
Safety and Handling
-
Aryl Halides: Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: Strong bases like NaOtBu are corrosive and moisture-sensitive. Oxidizing agents like m-CPBA can be shock-sensitive. Always consult the Safety Data Sheet (SDS) before use.
-
Inert Atmosphere: Reactions involving organometallic catalysts and strong bases require an inert atmosphere (argon or nitrogen) to prevent degradation of reagents and catalysts.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Coupling | Inactive catalyst; poor quality solvent/reagents; insufficient base. | Use fresh catalyst and anhydrous, degassed solvents. Screen different ligands, bases, or temperatures. |
| Incomplete Oxidation | Insufficient oxidizing agent; low temperature. | Add more equivalents of the oxidizing agent. Allow the reaction to run longer or at room temperature. |
| Persistent Emulsion | Formation of fine particulates or soaps during workup. | Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Filter the entire mixture through a pad of Celite.[7] |
| Side Reactions | Homocoupling of boronic acid (Suzuki); hydrodehalogenation. | Ensure proper inert atmosphere. Use a slight excess of the boronic acid.[7] |
References
- 1. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of 1-Bromo-3-chloro-4-(methylthio)benzene
Introduction
1-Bromo-3-chloro-4-(methylthio)benzene is a key substituted aromatic scaffold and a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. Its trifunctional nature, possessing bromo, chloro, and methylthio moieties, allows for selective and sequential chemical modifications, making it an attractive starting material for the construction of diverse molecular architectures. This application note provides a comprehensive guide to a plausible and robust two-step synthesis of this compound, with a strong emphasis on the practical considerations and challenges associated with scaling up the process from the laboratory to pilot plant or manufacturing scale.
Synthetic Strategy Overview
The presented synthesis is a two-step process commencing with the commercially available 1-bromo-3-chlorobenzene. The key transformation involves a highly regioselective introduction of a thiol group at the C4 position, followed by an in-situ methylation to yield the desired product.
The chosen synthetic route is as follows:
-
Directed ortho-Metalation (DoM) and Thiolation: This step leverages the bromine atom as a directed metalation group (DMG) to achieve regioselective lithiation at the C4 position. The resulting aryllithium intermediate is then quenched with elemental sulfur to form a lithium thiolate.
-
In-situ Methylation: The lithium thiolate generated in the first step is subsequently methylated in the same reaction vessel using dimethyl sulfate to afford the final product, this compound.
This strategy is advantageous due to its high regioselectivity, which is often a challenge in electrophilic aromatic substitution reactions with multiple directing groups. The one-pot nature of the process, where the intermediate thiolate is not isolated, enhances efficiency and reduces handling of potentially sensitive intermediates.
Visual Representation of the Synthetic Workflow
Caption: Overall workflow for the two-step, one-pot synthesis.
Detailed Experimental Protocols
PART 1: Directed ortho-Metalation and Thiolation
Reaction Mechanism:
Caption: Mechanism of Directed ortho-Metalation and Thiolation.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Moles (Lab Scale) |
| 1-Bromo-3-chlorobenzene | C₆H₄BrCl | 191.45 | 19.15 g | 0.10 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 44 mL | 0.11 |
| TMEDA | C₆H₁₆N₂ | 116.21 | 12.8 g (16.5 mL) | 0.11 |
| Elemental Sulfur (powder) | S₈ | 256.52 | 3.53 g | 0.11 (as S) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 400 mL | - |
Procedure (Lab Scale):
-
Reactor Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is flame-dried under a stream of nitrogen.
-
Initial Charging: The flask is charged with 1-bromo-3-chlorobenzene (19.15 g, 0.10 mol) and anhydrous THF (200 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of TMEDA and n-BuLi: Tetramethylethylenediamine (TMEDA) (12.8 g, 0.11 mol) is added to the solution. n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) is then added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 2 hours.
-
Preparation of Sulfur Slurry: In a separate flask, elemental sulfur (3.53 g, 0.11 mol as S) is suspended in anhydrous THF (200 mL).
-
Quenching with Sulfur: The sulfur slurry is added slowly to the aryllithium solution at -78 °C. The reaction is highly exothermic, and the addition rate should be controlled to maintain the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
PART 2: In-situ Methylation
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Moles (Lab Scale) |
| Dimethyl sulfate (DMS) | C₂H₆O₄S | 126.13 | 14.5 g (10.9 mL) | 0.115 |
Procedure (Lab Scale):
-
Cooling: The reaction mixture containing the lithium thiolate is cooled to 0 °C in an ice bath.
-
Addition of DMS: Dimethyl sulfate (14.5 g, 0.115 mol) is added dropwise to the stirred solution. An exotherm may be observed, and the addition rate should be adjusted to keep the temperature below 10 °C.
-
Reaction Completion: After the addition of DMS, the mixture is stirred at room temperature for 3 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of 100 mL of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield this compound as a white solid.
Scale-Up Considerations
Scaling up organolithium reactions presents significant challenges that must be addressed to ensure safety, efficiency, and product quality.[1][2]
| Consideration | Challenge | Mitigation Strategy |
| Safety | n-Butyllithium is pyrophoric and reacts violently with water and air. The lithiation and quenching steps are highly exothermic. | All operations must be conducted under a strict inert atmosphere (nitrogen or argon). Use of specialized, closed-system reactors is essential. Ensure adequate training for personnel on handling pyrophoric reagents.[3][4] |
| Heat Management | The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more difficult. A runaway reaction is a serious risk.[5] | Implement robust reactor cooling systems (e.g., jacketed reactors with a powerful chiller). The rate of addition of n-BuLi and the sulfur slurry must be carefully controlled and tied to the internal temperature. For very large scales, consider continuous flow reactors which offer superior heat and mass transfer.[5] |
| Reagent Addition | Localized high concentrations of n-BuLi can lead to side reactions. Poor mixing can result in incomplete reaction. | Use subsurface addition for n-BuLi to ensure rapid dispersion. Employ efficient mechanical stirring with appropriate impeller design to maintain homogeneity. |
| Work-up | Quenching a large volume of reactive organometallic species can be hazardous. | A "reverse quench" is often safer on a large scale, where the reaction mixture is added slowly to a well-stirred, cooled quenching solution (e.g., ammonium chloride).[6] |
| Dimethyl Sulfate Handling | DMS is highly toxic and a suspected carcinogen.[7][8] | Handle DMS in a closed system with appropriate personal protective equipment (gloves, face shield, respirator). Have a quenching agent (e.g., ammonia solution) readily available for spills. |
| Purification | Large-scale distillation can be energy-intensive. Chromatography is often not feasible for large quantities. | Recrystallization from a suitable solvent system is often the preferred method for purifying solid products on a large scale. The choice of solvent should be carefully optimized. |
Characterization Data
| Analysis | Expected Result for this compound |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): ~7.6 (d, 1H), ~7.3 (d, 1H), ~7.1 (dd, 1H), ~2.5 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): ~140, ~135, ~132, ~130, ~128, ~125, ~16 |
| Mass Spectrometry (EI) | m/z: ~238/240/242 (M⁺, showing isotopic pattern for Br and Cl) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion in Step 1 | Inactive n-BuLi (degraded by air/moisture). Insufficiently dried glassware or solvents. Temperature too high during lithiation. | Titrate n-BuLi before use to determine the exact concentration. Ensure all glassware is rigorously dried and solvents are anhydrous. Maintain the reaction temperature at or below -70 °C. |
| Formation of multiple isomers | Lithiation at incorrect positions. | Ensure TMEDA is used to enhance the directing effect of bromine. Maintain low temperatures to favor kinetic ortho-deprotonation. |
| Low yield in methylation step | Incomplete formation of the thiolate. Degradation of the thiolate. Insufficient methylating agent. | Ensure complete reaction in Step 1. Proceed to the methylation step without undue delay after thiolate formation. Use a slight excess (1.1-1.2 equivalents) of dimethyl sulfate. |
| Presence of disulfide impurity | Oxidation of the thiolate, especially during work-up. | Maintain an inert atmosphere throughout the process until after the quench. A reductive work-up (e.g., with sodium bisulfite) can sometimes help. |
Safety Precautions
-
n-Butyllithium: Pyrophoric. Reacts violently with water. Causes severe skin burns and eye damage. Must be handled under an inert atmosphere by trained personnel.[4][9]
-
Dimethyl Sulfate: Highly toxic, corrosive, and a suspected carcinogen. Readily absorbed through the skin. Handle only in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves and a face shield.[7][8]
-
TMEDA: Flammable liquid and vapor. Corrosive.
-
THF: Highly flammable. Can form explosive peroxides.
-
General: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, flame-retardant lab coat, gloves) must be worn at all times. An emergency shower and eyewash station should be readily accessible.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. chemstock.ae [chemstock.ae]
- 9. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-3-chloro-4-(methylthio)benzene
Welcome to the technical support center for the purification of 1-bromo-3-chloro-4-(methylthio)benzene (CAS No. 101084-82-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this key synthetic intermediate. As a Senior Application Scientist, I have structured this guide to not only provide protocols but to also explain the underlying chemical principles to empower you to make informed decisions during your experiments.
Understanding the Molecule and Potential Impurities
This compound is a polysubstituted aromatic compound, appearing as a white powder, with functionalities that dictate its reactivity and potential impurities. A plausible synthetic route is crucial for anticipating these impurities. A common approach to similar structures involves a multi-step synthesis, potentially starting from a commercially available substituted aniline.
A likely synthetic pathway could involve the diazotization of a substituted aniline followed by a Sandmeyer-type reaction to introduce the bromide, and a subsequent nucleophilic aromatic substitution or other modification to introduce the methylthio group. Given this, common impurities may include:
-
Isomeric products: Incomplete regioselectivity during electrophilic aromatic substitution steps can lead to isomers.
-
Starting materials: Unreacted precursors from any of the synthetic steps.
-
Byproducts from diazotization: Phenolic byproducts if the diazonium salt reacts with water.
-
Oxidized species: The methylthio group is susceptible to oxidation to the corresponding sulfoxide or sulfone, which can occur during the synthesis or purification.
Purification Strategies: A Head-to-Head Comparison
The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
| Method | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Excellent for removing small amounts of impurities, scalable, can yield highly pure crystalline material. | Not effective for impurities with similar solubility; may have lower recovery. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase as a mobile phase passes through. | Highly effective for separating complex mixtures and isomers. | Can be time-consuming, requires larger volumes of solvent, potential for product decomposition on the stationary phase. |
In-Depth Experimental Protocols
Recrystallization
Given that this compound is a solid, recrystallization is an excellent first choice for purification, especially if the crude product is relatively clean.
Step-by-Step Protocol:
-
Solvent Screening: In a small test tube, add a small amount of the crude product. Add a few drops of a test solvent and observe solubility at room temperature. If insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
Recommended Solvents to Screen:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Hydrocarbons (Hexanes, Heptane)
-
Aromatic Solvents (Toluene)
-
Chlorinated Solvents (Dichloromethane)
-
Solvent Pairs (e.g., Ethanol/Water, Toluene/Hexanes)
-
-
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Flash Column Chromatography
This method is ideal for separating the target compound from isomers and other byproducts with different polarities.
Step-by-Step Protocol:
-
Stationary Phase Selection: Standard silica gel (230-400 mesh) is a good starting point.
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good system will give the target compound an Rf value of approximately 0.3.
-
Recommended Eluent Systems to Screen (start with low polarity and increase):
-
Hexanes/Ethyl Acetate mixtures (e.g., 98:2, 95:5, 90:10)
-
Hexanes/Dichloromethane mixtures
-
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Run the column with the selected eluent system, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Guide: Common Issues and Solutions
Q1: My compound will not crystallize from any solvent I've tried.
-
Possible Cause: The compound may be too soluble in the chosen solvents, or there may be significant impurities preventing crystal lattice formation.
-
Solution:
-
Try a solvent pair: Dissolve the compound in a good solvent (one in which it is very soluble) and then add a poor solvent (one in which it is insoluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, allow it to cool.
-
"Oiling out": If the compound separates as an oil, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Alternatively, add a seed crystal from a previous successful crystallization.
-
Pre-purification: If the material is very impure, a preliminary purification by column chromatography may be necessary to remove impurities that inhibit crystallization.
-
Q2: During column chromatography, my product seems to be decomposing on the silica gel.
-
Possible Cause: The slightly acidic nature of silica gel can cause degradation of sensitive compounds. The methylthio group is also susceptible to oxidation to the sulfoxide, which is more polar and will have a lower Rf value.
-
Solution:
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a tertiary amine like triethylamine (typically 1% v/v in the eluent) to neutralize the acidic sites.
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Work quickly: Do not let the compound sit on the column for an extended period.
-
Q3: I see a new, more polar spot on my TLC plate after running a column.
-
Possible Cause: This is a strong indication of oxidation of the methylthio group to the sulfoxide.
-
Solution:
-
Use deoxygenated solvents: Purge your solvents with nitrogen or argon before use to minimize dissolved oxygen.
-
Avoid certain solvents: Some solvents, especially older ethers, can contain peroxides which are oxidizing agents.
-
Consider alternative purification: If oxidation is a persistent problem, recrystallization may be a better option.
-
Q4: I have a mixture of isomers that are difficult to separate by column chromatography.
-
Possible Cause: Isomers often have very similar polarities.
-
Solution:
-
Optimize the eluent: Use a less polar solvent system to increase the separation between the spots on TLC. A small change in the solvent ratio can have a significant impact.
-
Use a longer column: A longer column provides more surface area for interaction and can improve separation.
-
Consider preparative HPLC: For very difficult separations, high-performance liquid chromatography with a suitable stationary phase (e.g., C18 for reverse-phase) can provide excellent resolution.
-
Purity Assessment
After purification, it is essential to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals in the aromatic region corresponding to the protons on the benzene ring, and a singlet in the aliphatic region for the methylthio group protons. The integration of these signals should match the number of protons.
-
¹³C NMR: The spectrum should show the correct number of carbon signals for the molecule.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to assess purity and confirm the molecular weight. The mass spectrum should show the expected molecular ion peak and isotopic pattern for a compound containing one bromine and one chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample by showing a single major peak.
Visualizing the Workflow
General Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting decision tree for column chromatography.
Technical Support Center: Overcoming Low Yield in 1-Bromo-3-chloro-4-(methylthio)benzene Synthesis
Welcome to the technical support center for the synthesis of 1-Bromo-3-chloro-4-(methylthio)benzene. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in the preparation of this key chemical intermediate. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your synthesis effectively.
The most reliable and regioselective route to this compound is the Sandmeyer reaction, starting from 3-chloro-4-(methylthio)aniline. This pathway offers precise control over the substituent placement, which is difficult to achieve via direct electrophilic bromination due to competing directing effects and potential side reactions at the thioether moiety. This guide will focus primarily on troubleshooting this robust, yet sensitive, two-step sequence: diazotization followed by copper-catalyzed bromination.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you might encounter during the synthesis. Each answer provides a diagnosis of the potential cause and a clear, actionable solution.
Q1: My overall yield is significantly lower than expected, and I'm not sure where the problem lies. Where should I begin my investigation?
A1: A low overall yield in a multi-step synthesis is a common issue that requires a systematic approach. The Sandmeyer reaction sequence can be broadly divided into three phases: starting material integrity, the diazotization reaction, and the final copper-catalyzed substitution.
-
Verify Starting Material Purity: The purity of your 3-chloro-4-(methylthio)aniline is paramount. Impurities can interfere with the diazotization process. Confirm its purity by melting point analysis and spectroscopy (¹H NMR, ¹³C NMR). If necessary, purify the starting material by recrystallization or column chromatography. A synthesis of a similar precursor, 4-chloro-3-(methylthio)aniline, highlights the importance of pure starting materials for subsequent steps[1].
-
Monitor Each Step: Use Thin-Layer Chromatography (TLC) to monitor the reaction progress at each critical stage. You should see the consumption of the starting aniline after diazotization and the formation of the final product after the addition of CuBr. This will help you pinpoint which step is failing.
-
Create a Troubleshooting Workflow: A logical workflow can help isolate the variable causing the low yield.
Caption: Troubleshooting workflow for low yield diagnosis.
Q2: The diazotization reaction seems incomplete or is failing. How can I ensure the diazonium salt is formed efficiently?
A2: The formation of the aryldiazonium salt is the most critical and sensitive step. Its success hinges almost entirely on temperature control and reagent quality.
-
Strict Temperature Control: The reaction mixture must be maintained between 0–5 °C.[2] Above this temperature, the highly unstable diazonium salt will rapidly decompose, primarily reacting with water to form the corresponding phenol (3-chloro-4-(methylthio)phenol), which is a common and difficult-to-remove byproduct. Use an ice-salt bath for robust temperature management.
-
Reagent Stoichiometry and Addition: Use a slight excess of sodium nitrite (NaNO₂) (approx. 1.1 to 1.2 equivalents). Prepare a fresh aqueous solution of NaNO₂ and add it slowly and dropwise below the surface of the stirred acidic aniline solution. A rapid addition can cause localized warming and generate excess nitrous acid (HNO₂), leading to decomposition.
-
Acidic Conditions: The reaction requires a strong acidic medium, typically aqueous hydrobromic acid (HBr), to generate nitrous acid in situ and stabilize the diazonium salt. Ensure at least 3 equivalents of acid are used: one to protonate the aniline, one to react with NaNO₂, and one to maintain an acidic environment.
Q3: My reaction mixture turns dark brown or black after adding the copper(I) bromide catalyst, and I isolate very little of the desired product. What's happening?
A3: This often points to two main issues: the quality of your CuBr catalyst or unwanted side reactions like azo coupling.
-
Catalyst Activity: Copper(I) bromide is susceptible to air oxidation to copper(II), which is ineffective in the Sandmeyer reaction.[3] Inactive catalyst is a primary cause of reaction failure. CuBr should be a white or very light green powder. If it is significantly blue or dark green, it has likely oxidized.
-
Solution: Use freshly purchased, high-purity CuBr. If you suspect your stock is old, you can wash it with glacial acetic acid followed by ethanol and ether to remove Cu(II) impurities, or prepare it fresh.
-
-
Azo Coupling: The diazonium salt is an electrophile and can react with the unreacted starting aniline (a nucleophile) to form a highly colored azo compound. This is more likely if the diazotization was incomplete or if the pH is not sufficiently acidic.
-
Solution: Ensure the diazotization is complete before adding the CuBr solution. The addition of the diazonium salt solution to the hot CuBr solution should be done steadily to ensure the diazonium ion reacts in the desired Sandmeyer pathway rather than coupling.
-
Q4: TLC analysis shows my reaction has worked, but I lose most of the product during the workup and purification stages. What are the best practices for isolation?
A4: Product loss during isolation is frustrating but can be mitigated with careful technique.
-
Quenching and Extraction: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent like diethyl ether or dichloromethane. The product is more soluble in these solvents than in the aqueous reaction medium. Perform multiple extractions (e.g., 3x with smaller volumes) to ensure complete recovery.
-
Washing the Organic Layer:
-
Wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts, including the phenolic impurity discussed in A2.
-
Wash with brine (saturated NaCl solution) to break any emulsions and remove excess water.
-
-
Drying and Solvent Removal: Dry the organic layer thoroughly with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before removing the solvent under reduced pressure. Residual water can interfere with purification.
-
Purification Method: The crude product is often an oil or a low-melting solid and may require purification.
-
Column Chromatography: This is the most effective method for separating the target compound from closely related impurities. Use a silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate gradient).
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (like methanol or hexane) can be effective.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis of the Sandmeyer reaction, and why is copper(I) essential?
A1: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[5] The key is a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates an aryl radical, dinitrogen gas (N₂), and copper(II). The aryl radical then abstracts a bromine atom from the copper(II) bromide species, regenerating the copper(I) catalyst and forming the final aryl bromide product. The evolution of nitrogen gas is a powerful thermodynamic driving force for the reaction.
Caption: Simplified mechanism of the Sandmeyer reaction.
Q2: Can I synthesize this compound via direct electrophilic bromination of 3-chloro-4-(methylthio)benzene?
A2: While theoretically possible, this route is problematic and generally leads to lower yields and a mixture of products. The two substituents present, chloro (-Cl) and methylthio (-SCH₃), are both ortho, para-directing.
-
The -SCH₃ group is a moderately activating group.
-
The -Cl group is a deactivating group. The activating -SCH₃ group will dominate the directing effects, favoring bromination at the positions ortho to it (positions 3 and 5). Since position 3 is already occupied by chlorine, bromination would be directed to position 5. However, bromination ortho to the chloro group (position 2) is also possible. This leads to a regioselectivity issue. Furthermore, the thioether is susceptible to oxidation by many brominating agents (e.g., Br₂), forming sulfoxides and sulfones as byproducts. For these reasons, the Sandmeyer route is superior for achieving a clean, high-yield synthesis of the desired isomer.[6][7]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, absolutely.
-
Diazonium Salts: Solid diazonium salts are explosive when dry and should never be isolated. Always keep them in solution.
-
Reagents: Handle hydrobromic acid, bromine (if used), and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Exothermic Reactions: Both the diazotization and the Sandmeyer steps can be exothermic. Maintain vigilant temperature control and ensure your reaction vessel is appropriately sized to handle any potential effervescence.
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound.
Step 1: Diazotization of 3-chloro-4-(methylthio)aniline
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-chloro-4-(methylthio)aniline (1.0 eq) with 48% aqueous HBr (3.5 eq).
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. The aniline salt may precipitate.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting solution for an additional 30 minutes at 0–5 °C. The solution should be clear and slightly yellow. Keep this diazonium salt solution cold for immediate use in the next step.
Step 2: Sandmeyer Reaction
-
In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in 48% aqueous HBr (1.5 eq) and heat the solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady, non-violent effervescence.
-
Once the addition is complete, heat the reaction mixture at 80 °C for 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature.
Step 3: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL for a 10g scale reaction).
-
Combine the organic extracts and wash sequentially with 1 M NaOH (to remove phenols), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude oil/solid by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure this compound.
| Parameter | Specification | Rationale |
| Starting Material | 3-chloro-4-(methylthio)aniline, >98% purity | Impurities can cause side reactions (e.g., azo coupling). |
| Diazotization Temp. | 0–5 °C | Prevents thermal decomposition of the unstable diazonium salt. |
| NaNO₂ Stoichiometry | 1.1–1.2 equivalents | Ensures complete conversion of the aniline to the diazonium salt. |
| HBr Stoichiometry | >3.0 equivalents | Maintains acidic conditions to generate HNO₂ and stabilize the salt. |
| CuBr Quality | White or off-white solid | Oxidized (blue/green) Cu(II) is an ineffective catalyst. |
Table 1: Critical Parameters for Synthesis Optimization
References
- 1. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google ドキュメント [docs.google.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 1-Bromo-3-chloro-4-(methylthio)benzene
Welcome to the technical support guide for researchers utilizing 1-Bromo-3-chloro-4-(methylthio)benzene in cross-coupling reactions. This document provides in-depth, experience-driven answers to common challenges and frequently asked questions, ensuring your experiments are both successful and efficient. Our focus is on anticipating and resolving the specific side reactions associated with this multifunctional substrate.
Frequently Asked questions (FAQs)
Q1: What is the expected order of reactivity for the C-Br and C-Cl bonds in this compound during a standard palladium-catalyzed cross-coupling reaction?
The reactivity order is overwhelmingly in favor of the Carbon-Bromine (C-Br) bond over the Carbon-Chlorine (C-Cl) bond. This selectivity is a cornerstone of using polyhalogenated substrates in sequential couplings. The primary reason lies in the difference in bond dissociation energies (BDE); the C-Br bond is weaker and therefore more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] For most palladium-catalyzed systems (e.g., Suzuki, Heck, Sonogashira), you can achieve high selectivity for reaction at the C-Br position by using mild reaction conditions, such as lower temperatures (typically ≤ 80 °C) and shorter reaction times.
Q2: Can the methylthio (-SMe) group interfere with my palladium catalyst?
Yes, this is a critical consideration. The sulfur atom in the methylthio group is a soft Lewis base and can act as a ligand, coordinating to the soft Lewis acidic palladium(0) catalyst.[2][3] This coordination can lead to the formation of stable, off-cycle palladium-sulfur complexes, effectively "poisoning" or deactivating the catalyst.[2][4] This often manifests as a stalled or low-yield reaction. To mitigate this, the choice of phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos, or tri(tert-butyl)phosphine) can sterically hinder the sulfur's access to the palladium center and promote the desired catalytic turnover.
Q3: Is it possible to activate the C-S bond under cross-coupling conditions?
While less common than C-Br or C-Cl activation, direct C-S bond activation is a known transformation, particularly with nickel[5] or rhodium catalysts.[6] Under typical palladium-catalyzed cross-coupling conditions designed for C-Br activation, C-S cleavage is generally not a significant competing pathway. However, forcing conditions, such as very high temperatures or the use of specific catalyst systems designed for C-S activation, could potentially lead to this undesired side reaction. For selective C-Br coupling, it is best to maintain standard, mild conditions.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental problems. Each entry details the probable cause, the underlying chemical mechanism, and provides a clear, actionable protocol to resolve the issue.
Problem 1: Low or No Conversion of Starting Material
-
Observation: TLC or GC-MS analysis shows a large amount of unreacted this compound, even after extended reaction times.
-
Primary Suspect: Catalyst deactivation by the methylthio group.
-
Mechanism: The lone pair of electrons on the sulfur atom can coordinate strongly to the Pd(0) center, forming a stable complex that is reluctant to enter the catalytic cycle via oxidative addition. This effectively reduces the concentration of active catalyst available for the reaction.
Diagram 1: Catalyst poisoning by the thioether group. -
Troubleshooting Protocol: Mitigating Catalyst Poisoning
-
Ligand Selection: Switch to a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center and sterically shield it, disfavoring coordination with the thioether.
-
Increase Catalyst Loading: As a straightforward but less elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can compensate for the portion of the catalyst that becomes deactivated.
-
Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst). These are designed for clean and efficient generation of the active Pd(0) species, which can sometimes outperform catalysts generated in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
Problem 2: Significant Formation of a Homocoupled Byproduct
-
Observation: A major byproduct is identified as the symmetrical biaryl derived from the coupling partner (e.g., Ar'-Ar' from Ar'-B(OH)₂ in a Suzuki reaction).
-
Primary Suspect: Presence of oxygen in the reaction mixture or use of a Pd(II) source without sufficient reduction.
-
Mechanism: Boronic acid homocoupling can be mediated by Pd(II) species, which are often present if a Pd(II) salt like Pd(OAc)₂ is used as the catalyst precursor or if oxygen enters the system and oxidizes the active Pd(0) catalyst.[7][8][9][10] This process competes with the desired cross-coupling pathway.
Diagram 2: General mechanism for boronic acid homocoupling. -
Troubleshooting Protocol: Suppressing Homocoupling
-
Rigorous Degassing: Ensure the reaction solvent and vessel are thoroughly degassed before adding the catalyst. Use a robust technique such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[9]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst source like Pd(PPh₃)₄ to minimize the initial concentration of Pd(II).
-
Add a Reducing Agent: If using a Pd(II) source, adding a mild reducing agent like potassium formate can help suppress homocoupling by ensuring the palladium remains in the active Pd(0) state.[7][9]
-
Problem 3: Main Product is 1-Chloro-2-(methylthio)benzene (Hydrodehalogenation)
-
Observation: The desired product is formed in low yield, and a significant byproduct is the starting material with the bromine atom replaced by a hydrogen atom.
-
Primary Suspect: Competing hydrodehalogenation reaction.
-
Mechanism: This side reaction is common in palladium-catalyzed couplings and involves the replacement of the halide with a hydrogen atom.[11][12] The hydrogen source can be the solvent (especially alcohols like methanol or isopropanol), the base, or even water.[11][12] The mechanism often involves the formation of a palladium-hydride species which then reductively eliminates with the aryl group.
-
Troubleshooting Protocol: Minimizing Hydrodehalogenation
-
Solvent Choice: Use anhydrous, aprotic solvents like dioxane, toluene, or DME. Avoid alcohol solvents if hydrodehalogenation is a persistent issue.
-
Base Selection: Use a non-hydridic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides (e.g., NaOtBu) when hydrodehalogenation is observed, as alkoxides can generate hydride species via β-hydride elimination.[11]
-
Reagent Quality: Ensure the organometallic coupling partner (e.g., boronic acid) is of high purity and that the reaction is run under strictly anhydrous conditions if water is suspected to be the hydrogen source.[12]
-
Problem 4: Observing a Mixture of Products from C-Br and C-Cl Coupling
-
Observation: The product mixture contains both the desired C-Br coupled product and a significant amount of the C-Cl coupled product.
-
Primary Suspect: Loss of regioselectivity due to harsh reaction conditions.
-
Mechanism: While the C-Br bond is kinetically favored for oxidative addition, the C-Cl bond can also react under more forcing conditions. High temperatures, long reaction times, or the use of exceptionally active catalyst systems can provide enough energy to overcome the higher activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.
-
Troubleshooting Workflow: Ensuring Regioselectivity
Diagram 3: Decision workflow for troubleshooting loss of regioselectivity.
Recommended Starting Protocol & Data
General Procedure for Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is a robust starting point for achieving selective coupling at the C-Br position.
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (see table below, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium source and ligand. Add the required amount of this solution to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at the recommended temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Selective Suzuki Coupling
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) or a Buchwald Pre-catalyst (1-2 mol%) | Pre-catalysts can offer better reproducibility. |
| Ligand | SPhos or XPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich ligands mitigate sulfur poisoning. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | Strong, non-nucleophilic bases. K₃PO₄ is often effective and economical. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1 ratio) or Toluene / H₂O | Aprotic solvents are preferred to avoid hydrodehalogenation. |
| Temperature | 80 °C | Balances reaction rate with selectivity, avoiding C-Cl activation. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent oxygen-induced homocoupling and catalyst degradation. |
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06696D [pubs.rsc.org]
- 4. Not a Poison Anymore? - GalChimia [galchimia.com]
- 5. Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C–S bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of 1-Bromo-3-chloro-4-(methylthio)benzene
Welcome to the technical support guide for 1-Bromo-3-chloro-4-(methylthio)benzene (CAS No. 101084-82-6).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate. Our goal is to provide you with a comprehensive understanding of the compound's stability profile, enabling you to mitigate degradation, ensure experimental reproducibility, and maintain the integrity of your research.
Section 1: Understanding the Intrinsic Instability of this compound
This section addresses the fundamental chemical liabilities of the molecule. Understanding these potential degradation pathways is the first step toward preventing them.
Q1: What are the primary chemical functionalities on this compound that are susceptible to degradation?
A1: The molecule possesses three key structural features: a thioether (methylthio) group, a bromine atom, and a chlorine atom on an aromatic ring.[2] While aryl halides are generally robust, the thioether group is the primary site of instability .[3] It is readily susceptible to oxidation. A secondary, though less common, pathway involves the reductive cleavage of the carbon-halogen bonds, with the carbon-bromine bond being more labile than the carbon-chlorine bond.[4][5]
-
Thioether Oxidation: The sulfur atom in the methylthio group can be easily oxidized by atmospheric oxygen, peroxides, or other oxidizing agents. This is often accelerated by light or trace metal impurities. The oxidation typically proceeds in two stages: first to the corresponding sulfoxide and then, under more stringent conditions, to the sulfone.[6] This is the most common degradation pathway observed during storage and handling.
-
Reductive Dehalogenation: The aryl-bromide and aryl-chloride bonds can be cleaved under reductive conditions.[7] While not a major concern during standard storage, this can become a significant issue in reaction mixtures containing reducing agents (e.g., certain metal catalysts like palladium with a hydride source).[5] Bromides are typically reduced more readily than chlorides.[4]
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways for this compound.
Section 2: FAQs on Proper Handling and Storage
Proactive measures during storage and handling are critical to preserving the compound's purity and ensuring the reliability of your experimental outcomes.
Q2: What are the ideal long-term storage conditions for this compound?
A2: To minimize degradation, the compound should be stored with the exclusion of the three primary degradation initiators: oxygen, light, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or colder | Reduces the kinetic rate of oxidation and other potential decomposition reactions. Some suppliers recommend cold-chain transportation.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, which is the primary oxidant for the thioether group.[8] |
| Container | Amber Glass Vial/Bottle | Protects the compound from light, which can catalyze the formation of radical species and accelerate oxidation. |
| Seal | Tightly Sealed with Paraffin | Prevents moisture ingress and ensures a positive seal against atmospheric oxygen. |
Q3: The compound is a solid. Do I still need to worry about stability when weighing it out on the bench?
A3: Yes. While the solid state is generally more stable than a solution, prolonged exposure to air and ambient light on the bench can initiate surface-level oxidation. For best practice, minimize the time the container is open. For highly sensitive experiments, consider weighing the compound within a glove box or glove bag under an inert atmosphere.
Q4: How should I prepare and store stock solutions of this compound?
A4: Solutions are significantly more prone to degradation than the solid material due to increased molecular mobility and interaction with dissolved oxygen.
-
Solvent Choice: Use high-purity, anhydrous solvents. If possible, use a solvent that has been de-gassed via sparging with nitrogen or argon for 15-30 minutes.
-
Preparation: Prepare the solution under an inert atmosphere.
-
Storage: Store the solution in an amber vial with a tightly sealed cap, under an inert atmosphere, and refrigerated.
-
Longevity: Do not store solutions for extended periods. It is best practice to prepare solutions fresh for each experiment or, at most, for a series of experiments within a few days.
Section 3: Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section provides guidance on how to identify compound degradation and troubleshoot experiments where stability may be a factor.
Q5: My previously white, crystalline solid now has a yellowish tint and a slight, sharp odor. What does this indicate?
A5: A change in physical appearance, particularly discoloration from white to yellow or tan, is a strong indicator of chemical degradation.[9] The odor may be due to the formation of volatile oxidation byproducts. This material should be considered suspect and its purity must be verified before use. The primary suspect is the formation of the sulfoxide derivative.
Q6: How can I definitively check the purity of my sample and identify potential degradation products?
A6: Chromatographic and spectroscopic methods are essential for purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for routine purity checks. A reverse-phase method will show the parent compound as the main peak, with the more polar sulfoxide and sulfone derivatives eluting earlier.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying both oxidation products and potential dehalogenated impurities. The mass spectrometer will detect the change in molecular weight corresponding to the addition of oxygen or the loss of bromine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be diagnostic. Oxidation of the thioether to a sulfoxide (-S(O)CH₃) will cause a downfield shift of the methyl protons from ~2.5 ppm to ~2.7-2.8 ppm.
Q7: My reaction yield is low and I'm observing an unexpected, more polar side product. Could this be related to the stability of my starting material?
A7: Absolutely. If your this compound has partially oxidized to the sulfoxide, you are introducing a significant impurity into your reaction. The sulfoxide may not undergo the desired transformation, leading to lower yields. Furthermore, its different electronic and steric properties could lead to the formation of unforeseen side products, complicating your purification process. Always confirm the purity of your starting material before commencing a synthesis, especially for multi-step sequences where impurities can be carried through.
Section 4: Protocols for Quality Control
Implementing routine quality control is the most effective way to ensure the integrity of your starting materials.
Protocol 1: Step-by-Step HPLC Method for Purity Assessment
This protocol provides a general reverse-phase HPLC method suitable for assessing the purity of this compound.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of acetonitrile to create a ~0.5 mg/mL stock solution. Dilute 1:10 in the mobile phase for the final working solution.
-
HPLC System & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 70% Acetonitrile, 30% Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the prepared sample.
-
Run the analysis for 10-15 minutes.
-
-
Data Analysis:
-
The main peak for the pure compound should have a retention time of approximately 4-6 minutes (this will vary by system).
-
Look for small, earlier-eluting peaks which may correspond to the more polar sulfoxide or sulfone.
-
Calculate purity based on the area percent of the main peak relative to all observed peaks. A purity of >98% is generally acceptable for most synthetic applications.
-
The following workflow diagram outlines the quality control process.
Caption: A typical workflow for the quality control of starting materials.
References
- 1. 101084-82-6|this compound|BLD Pharm [bldpharm.com]
- 2. appchemical.com [appchemical.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. Studies on the displacement of methylthio groups by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aryl Halides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, CasNo.101084-82-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 10. Benzene, 1-bromo-3-chloro- | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 1-Bromo-3-chloro-4-(methylthio)benzene
Welcome to the technical support center for the synthesis of 1-Bromo-3-chloro-4-(methylthio)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through two primary routes, each with its own set of potential challenges and impurity profiles. Understanding these pathways is crucial for effective troubleshooting.
Diagram: Synthetic Pathways
Caption: Overview of the two primary synthetic routes to this compound.
Route A: Sandmeyer Reaction from 3-Chloro-4-(methylthio)aniline
This route involves the diazotization of 3-chloro-4-(methylthio)aniline followed by a copper(I) bromide-mediated Sandmeyer reaction. While effective, this pathway can present challenges related to the stability of the diazonium salt and potential side reactions.
Troubleshooting Guide & FAQs: Sandmeyer Reaction Route
Question 1: My reaction yields a significant amount of a phenolic byproduct. What is the cause and how can I prevent it?
Answer: The presence of a phenolic impurity, specifically 3-chloro-4-(methylthio)phenol, is a common issue in Sandmeyer reactions. This arises from the reaction of the diazonium salt intermediate with water.
Causality: The diazonium salt is an electrophilic species that is susceptible to nucleophilic attack by water, which is present in the aqueous acidic conditions of the diazotization step. This reaction is often favored at elevated temperatures.
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization and Sandmeyer reaction. This minimizes the rate of the undesired hydrolysis of the diazonium salt.
-
Use of Non-Aqueous Diazotization Reagents: Consider using reagents like tert-butyl nitrite in an organic solvent to generate the diazonium salt under anhydrous conditions, which can then be reacted with CuBr.
-
Minimize Reaction Time: The diazonium salt should be used promptly after its formation to reduce the time it is exposed to aqueous conditions.
| Parameter | Standard Condition | Optimized Condition |
| Temperature | Room Temperature | 0-5 °C |
| Solvent | Aqueous HBr | Anhydrous Acetonitrile |
| Diazotizing Agent | Aqueous NaNO2 | tert-Butyl Nitrite |
Question 2: I am observing a colored impurity in my final product, possibly an azo compound. How can I address this?
Answer: Azo compounds are formed from the coupling of the diazonium salt with the unreacted starting aniline. These compounds are often highly colored and can be difficult to remove.
Causality: This side reaction is more likely to occur if the diazotization is incomplete or if there is a localized excess of the aniline starting material.
Troubleshooting Steps:
-
Ensure Complete Diazotization: Add the sodium nitrite solution slowly and with efficient stirring to the acidic solution of the aniline to ensure that all of the aniline is converted to the diazonium salt before it has a chance to couple.
-
Control Stoichiometry: Use a slight excess of the diazotizing agent to drive the reaction to completion.
-
Purification: Azo compounds can often be removed by column chromatography.
Diagram: Impurity Formation in Sandmeyer Reaction
Caption: Potential side reactions of the diazonium intermediate leading to common impurities.
Route B: Electrophilic Bromination of 3-Chloro-4-(methylthio)benzene
This approach involves the direct bromination of 3-chloro-4-(methylthio)benzene using a brominating agent and a Lewis acid catalyst. The primary challenge in this route is controlling the regioselectivity of the bromination.
Troubleshooting Guide & FAQs: Electrophilic Bromination Route
Question 1: My GC-MS analysis shows multiple isomeric products. How can I improve the regioselectivity?
Answer: The formation of isomeric impurities is a common challenge in electrophilic aromatic substitution reactions on polysubstituted benzene rings. The directing effects of the existing substituents determine the position of the incoming electrophile.
Causality: In 3-chloro-4-(methylthio)benzene, the methylthio group is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator. The interplay of these directing effects can lead to a mixture of products. The desired product has the bromine atom ortho to the methylthio group and meta to the chloro group. However, bromination at other positions is possible.
Potential Isomeric Impurities:
-
2-Bromo-5-chloro-4-(methylthio)benzene
-
2-Bromo-3-chloro-4-(methylthio)benzene
Troubleshooting Steps:
-
Choice of Brominating Agent and Catalyst: The regioselectivity can be influenced by the steric bulk of the electrophile and the nature of the catalyst. Using a milder Lewis acid or a bulkier brominating agent may favor the desired isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Purification: Careful column chromatography or recrystallization is often necessary to separate the desired isomer from the unwanted ones.
Question 2: I am observing over-bromination of my product. How can I prevent this?
Answer: Over-bromination, leading to the formation of dibrominated products, can occur if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.
Causality: The product, this compound, is still activated towards further electrophilic substitution, although less so than the starting material.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the consumption of the starting material and the formation of the product and stop the reaction once the starting material is consumed.
Analytical and Characterization Support
FAQ: How can I distinguish between the different isomers of bromo-chloro-methylthiobenzene using NMR spectroscopy?
Answer: ¹H NMR spectroscopy is a powerful tool for distinguishing between isomers based on the chemical shifts and coupling patterns of the aromatic protons.[1]
-
This compound (Desired Product): You would expect to see three distinct signals in the aromatic region, each integrating to one proton. The coupling patterns (e.g., doublets, doublet of doublets) will be characteristic of the substitution pattern.
-
Isomeric Impurities: The chemical shifts and coupling constants of the aromatic protons will differ for each isomer due to the different electronic environments.
FAQ: What are the key considerations for GC-MS analysis of this compound?
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the components of your reaction mixture.
-
Column Selection: A non-polar or medium-polarity column is typically suitable for separating halogenated aromatic compounds.
-
Mass Spectra: The mass spectrum of each isomer will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. While the mass spectra of isomers may be very similar, their retention times in the gas chromatogram will be different, allowing for their quantification.
-
Troubleshooting Tailing Peaks: Halogenated compounds can sometimes exhibit peak tailing in GC-MS due to interactions with the ion source. If you observe this, cleaning the ion source may be necessary.
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction (Illustrative)
-
Dissolve 3-chloro-4-(methylthio)aniline (1 equivalent) in aqueous HBr.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis via Electrophilic Bromination (Illustrative)
-
Dissolve 3-chloro-4-(methylthio)benzene (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a catalytic amount of a Lewis acid (e.g., FeBr₃, 0.1 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of bromine (1.05 equivalents) in the same solvent.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization to separate isomeric impurities.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions of 1-Bromo-3-chloro-4-(methylthio)benzene
Introduction: Navigating the Challenges of a Multifunctional Substrate
Welcome to the technical support center for optimizing catalytic reactions involving 1-Bromo-3-chloro-4-(methylthio)benzene. This substrate is a valuable building block in medicinal and materials chemistry, but its unique structure presents distinct challenges for catalyst optimization. It features two different halogen atoms (a more reactive bromine and a less reactive chlorine) and a methylthio (-SMe) group, a known potential poison for palladium catalysts.[1][2]
Simply increasing catalyst loading to drive a sluggish reaction is often a suboptimal strategy, leading to increased costs, higher levels of metal contamination in the final product, and potentially new side reactions. This guide provides a structured, question-and-answer approach to troubleshooting and methodically optimizing catalyst loading for common cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, empowering you to develop robust, efficient, and reproducible synthetic protocols.
Core Principles of Catalyst Loading Optimization
Optimizing catalyst loading is a balancing act. The goal is to find the "sweet spot"—the minimum amount of catalyst required to achieve a high yield in a reasonable timeframe without compromising selectivity or stability.
-
Too Little Catalyst: Results in slow or incomplete conversion, as the number of active catalytic centers is insufficient to turn over the substrate efficiently.
-
Too Much Catalyst: Can lead to several issues:
-
Increased Side Reactions: Higher concentrations of active catalyst can promote undesired pathways like homocoupling or reactions at the less reactive C-Cl bond.
-
Ligand Dissociation: At high concentrations, catalyst complexes may behave differently, potentially leading to the formation of less selective or inactive species.
-
Economic & Environmental Cost: Precious metal catalysts are expensive, and minimizing their use is critical for process sustainability.[3]
-
Product Purification: Removing higher levels of residual palladium from the final product is a significant purification challenge.[3]
-
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered when working with this compound.
Category 1: Low or No Conversion
Q1: My reaction shows no conversion. Before I adjust the catalyst loading, what are the fundamental checks?
A1: Before suspecting the catalyst loading, it is crucial to verify the integrity of your entire reaction setup, as this is the most common source of failure.[4]
-
Inert Atmosphere: Ensure your reaction vessel was rigorously degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and maintained under a positive pressure of inert gas. Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
Reagent Purity & Anhydrous Conditions: Verify the purity of your starting material, coupling partner (e.g., boronic acid), and base. Solvents must be anhydrous, as water can hydrolyze reagents and interfere with the catalytic cycle.
-
Catalyst & Ligand Integrity: Is your palladium precatalyst and ligand from a reliable source? Have they been handled and stored correctly to prevent degradation? Palladium(II) precatalysts like Pd(OAc)₂ require in situ reduction to Pd(0), and this process can be inefficient if other reagents are compromised.[5]
Q2: My reaction is very slow and gives a low yield. Is simply increasing the catalyst loading the best solution?
A2: Not necessarily. While insufficient catalyst is a possible cause, it's often more effective to first address other parameters that influence the catalyst's turnover frequency (TOF). Blindly increasing the catalyst amount may not solve the underlying issue.[6][7]
-
The Ligand-to-Metal Ratio is Key: The primary role of the phosphine ligand is to stabilize the active, monomeric Pd(0) species and prevent its agglomeration into inactive palladium black. For many reactions, a ligand-to-palladium ratio of 1.5:1 to 2:1 is optimal. If your yield is low, consider slightly increasing the ligand ratio before increasing the overall catalyst load.
-
Temperature: Increasing the reaction temperature by 10-20 °C can significantly accelerate the rate-limiting oxidative addition step, often providing a more dramatic improvement than a marginal increase in catalyst.
-
Base and Solvent Choice: The choice of base and solvent system profoundly impacts catalyst activity and stability. A stronger base or a more polar solvent might be required to facilitate the key steps in the catalytic cycle.
If these adjustments do not improve the yield, a systematic screen of the catalyst loading is the next logical step (see Protocol 2).
Category 2: Poor Selectivity
Q3: My reaction is coupling at both the C-Br and C-Cl bonds, leading to a mixture of products. How can I improve selectivity for the C-Br bond?
A3: Achieving site-selectivity in polyhalogenated systems is a common challenge.[1][8] The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, and this difference can be exploited.[9]
-
Lower the Catalyst Loading and Temperature: High catalyst loading and elevated temperatures provide the system with enough energy to overcome the higher activation barrier for C-Cl bond cleavage. By reducing both, you can favor the kinetically preferred C-Br activation pathway.
-
Optimize the Ligand: The ligand plays a critical role in selectivity. Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) can enhance the catalyst's ability to discriminate between the two halogen sites.[10][11][12] Screening different ligand classes is highly recommended. For instance, N-heterocyclic carbene (NHC) ligands have also shown high selectivity for C-Br bonds in similar substrates.[13]
Q4: I am observing significant formation of homocoupled byproducts (e.g., biaryl of my boronic acid in a Suzuki reaction). What is causing this?
A4: Homocoupling is typically a sign that the transmetalation step is slow relative to other processes or that oxygen is present in the system.
-
Optimize the Base: In Suzuki reactions, the base is crucial for activating the boronic acid for transmetalation. If the base is too weak or is not sufficiently soluble, transmetalation can be slow, allowing side reactions to occur. Switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃ can often resolve this.
-
Ensure Strict Inert Conditions: Trace oxygen can promote the oxidative homocoupling of boronic acids. Re-evaluating your degassing procedure is essential.
-
Adjust Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can help drive the desired cross-coupling reaction forward.
Category 3: Catalyst Deactivation
Q5: My reaction starts well but stalls before completion. Could the methylthio (-SMe) group be poisoning the palladium catalyst?
A5: Yes, this is a significant possibility. Sulfur-containing compounds are known to coordinate strongly to palladium, leading to catalyst inhibition or deactivation.[2][14][15] The lone pair of electrons on the sulfur atom can bind to the metal center, blocking the active site needed for the catalytic cycle to proceed.
Q6: How can I mitigate catalyst deactivation caused by the methylthio group?
A6: Mitigating sulfur poisoning involves strategic ligand selection and optimization of reaction conditions.
-
Use Bulky Ligands: Sterically hindered ligands, such as XPhos, RuPhos, or t-Bu₃P, can create a protective "pocket" around the palladium center.[16] This steric bulk can physically hinder the sulfur atom from coordinating to the metal while still allowing the smaller aryl halide to access the active site for oxidative addition.
-
Increase Ligand-to-Metal Ratio: A higher concentration of the phosphine ligand can help outcompete the sulfur atom for coordination sites on the palladium. Experiment with ligand:Pd ratios from 2:1 up to 4:1.
-
Lower Reaction Temperature: Deactivation processes are often accelerated at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can prolong the catalyst's lifetime.
-
Consider a More Robust Catalyst System: Some palladium precatalysts are more resistant to deactivation than others. Precatalysts that form the active Pd(0)L species cleanly and efficiently can sometimes perform better than systems that rely on a complex in situ reduction process.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Test Suzuki-Miyaura Reaction
This protocol provides a robust starting point for your optimization experiments.
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Degassing: Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS until the starting material is consumed.[17][18]
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Systematic Screening of Catalyst Loading
-
Establish a Baseline: Perform the reaction using the conditions from Protocol 1 with a standard catalyst loading (e.g., 1 mol% Pd). Determine the yield at a fixed time point (e.g., 12 hours).
-
Set Up Parallel Reactions: Prepare a series of identical reactions in parallel, varying only the catalyst loading. A typical range to screen would be: 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%. Ensure the ligand-to-metal ratio is kept constant across all experiments.
-
Run and Analyze: Run all reactions for the same amount of time and under identical conditions. Analyze the conversion and yield for each reaction.
-
Evaluate Results: Plot the yield versus catalyst loading. Identify the lowest loading that provides an acceptable yield within the desired timeframe. This is your optimized loading.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Pd Precatalyst (mol%) | 2.0 | 1.0 | 0.5 | 0.1 |
| Ligand (mol%) | 4.0 | 2.0 | 1.0 | 0.2 |
| Yield after 12h (%) | 95 | 94 | 88 | 65 |
| Conclusion | High Yield | Optimal | Good Yield | Low Conversion |
Table 1: Example data from a catalyst loading screen. In this hypothetical case, 1.0 mol% provides nearly the same yield as 2.0 mol%, making it the more efficient and cost-effective choice.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision-tree for troubleshooting low-yield reactions.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 11. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Interaction of Sulfur with Automotive Catalysts and the Impact on Vehicle Emissions-A Review [legacy.sae.org]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 18. benchchem.com [benchchem.com]
minimizing byproduct formation with 1-Bromo-3-chloro-4-(methylthio)benzene
Technical Support Center: 1-Bromo-3-chloro-4-(methylthio)benzene
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter during your experiments.
Part 1: Understanding the Reactivity Profile
Before troubleshooting specific issues, it's crucial to understand the inherent reactivity of this compound. The molecule possesses three key functional groups that can participate in or be affected by various reaction conditions:
-
C-Br Bond: This is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[1] Oxidative addition to a Pd(0) catalyst will preferentially occur here under controlled conditions.[2]
-
C-Cl Bond: While less reactive than the C-Br bond, the C-Cl bond can be activated under more forcing conditions (e.g., higher temperatures, more active catalysts), potentially leading to a loss of selectivity and the formation of di-substituted byproducts.[2]
-
Methylthio (-SMe) Group: The sulfur atom is nucleophilic and susceptible to oxidation, especially in the presence of air or other oxidizing agents, which can lead to the formation of sulfoxide and sulfone derivatives.[3][4]
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is the most common application for this substrate. Below are guides to address the most frequently observed byproducts.
FAQ 1: Hydrodehalogenation - "My bromine is being replaced by hydrogen."
Question: I am performing a Suzuki or Buchwald-Hartwig reaction and my mass spectrometry analysis shows a significant peak corresponding to 3-chloro-4-(methylthio)benzene. What is causing this hydrodehalogenation byproduct and how can I prevent it?
Answer: Hydrodehalogenation (or protodehalogenation) is the substitution of a halogen atom with a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings.[5] The C-Br bond is more susceptible to this than the C-Cl bond.[2]
Causality: This side reaction is typically caused by:
-
A source of hydride (H⁻): This can originate from certain bases (like alkoxides with β-hydrogens), solvents (like alcohols), or additives. For instance, excessive amounts of polyethylene glycol (PEG) can induce hydrodehalogenation.[5][6]
-
Reductive processes: Unwanted reductive pathways in the catalytic cycle can lead to the formation of an aryl-hydrido-palladium intermediate, which then undergoes reductive elimination to give the dehalogenated product.
-
Photochemical decomposition: In some cases, UV irradiation can promote dehalogenation, especially in the presence of a hydrogen donor like methanol.[7]
Troubleshooting Protocol:
-
Reagent & Solvent Purity:
-
Action: Use anhydrous, de-gassed solvents. Traces of water or alcohols can serve as proton sources.
-
Rationale: Minimizing proton sources is critical to suppress the formation of the hydrodehalogenated product.
-
-
Choice of Base:
-
Action: If using an alkoxide base like sodium tert-butoxide, ensure it is fresh and handled under inert conditions. Consider switching to a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.
-
Rationale: Some bases or their degradation products can act as hydride donors. Inorganic bases are often less prone to this side reaction.[8]
-
-
Catalyst & Ligand System:
-
Action: Increase the reaction rate of the desired cross-coupling. A faster catalytic turnover for the main reaction can outcompete the slower hydrodehalogenation pathway. Consider using a more active ligand that promotes faster reductive elimination of the desired product.
-
Rationale: The relative rates of the productive coupling versus the side reaction determine the product distribution. For Buchwald-Hartwig amination, sterically hindered phosphine ligands often improve reaction efficiency and minimize side reactions.[9][10]
-
-
Protect from Light:
-
Action: Wrap the reaction vessel in aluminum foil.
-
Rationale: This eliminates the possibility of photochemical dehalogenation pathways.[7]
-
| Parameter | Standard Condition | Recommended Modification | Rationale |
| Solvent | Reagent-grade THF or Toluene | Anhydrous, degassed solvent | Removes water and oxygen, which can participate in side reactions. |
| Base | NaOtBu | K₃PO₄ or Cs₂CO₃ | Inorganic bases are less likely to act as hydride donors. |
| Atmosphere | Nitrogen | Argon (heavier, better blanket) | Rigorously excludes oxygen and moisture. |
| Light | Ambient lab light | Reaction vessel wrapped in foil | Prevents potential photochemical side reactions.[7] |
FAQ 2: Homocoupling - "I'm forming a dimer of my starting material."
Question: My primary byproduct is 3,3'-dichloro-4,4'-bis(methylthio)biphenyl. How can I minimize the formation of this homocoupled product?
Answer: Homocoupling is the reaction of two molecules of the aryl halide to form a symmetrical biaryl. This side product is particularly common in Suzuki and similar cross-coupling reactions.[11][12]
Causality: Homocoupling can arise from several pathways in the catalytic cycle:
-
Transmetalation between two Ar-Pd(II)-X intermediates: This is a common pathway, especially at higher catalyst concentrations or lower temperatures where reductive elimination is slow.[12]
-
Reaction with metallic reductants: If a reductant like zinc or magnesium powder is used, it can promote homocoupling.[11]
-
Disproportionation: An Ar-Pd(II)-X complex can disproportionate to Ar₂Pd(II) and PdX₂, followed by reductive elimination of Ar-Ar.
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Action: Use a slight excess (1.1-1.2 equivalents) of the coupling partner (e.g., the boronic acid in a Suzuki reaction).
-
Rationale: This ensures that after oxidative addition of the aryl bromide, the resulting palladium complex is more likely to encounter the boronic acid for transmetalation rather than another molecule of the aryl halide complex.
-
-
Optimize Catalyst Loading and Ligand:
-
Action: Lower the palladium catalyst loading (e.g., from 5 mol% to 1-2 mol%). Ensure an appropriate palladium-to-ligand ratio (typically 1:1 to 1:2).
-
Rationale: High local concentrations of the Ar-Pd(II)-X intermediate can favor the bimolecular homocoupling pathway. The right ligand can accelerate the desired cross-coupling steps, outcompeting homocoupling.[13]
-
-
Reaction Temperature and Time:
-
Action: Gradually increase the reaction temperature. Monitor the reaction progress closely and stop it once the starting material is consumed to avoid prolonged heating that might favor side reactions.
-
Rationale: Higher temperatures generally accelerate the rate-limiting reductive elimination step of the desired product, which can minimize the lifetime of intermediates that lead to homocoupling.[14]
-
Workflow for Minimizing Homocoupling
Caption: Troubleshooting workflow for homocoupling.
Part 3: Maintaining Functional Group Integrity
FAQ 3: Oxidation - "My sulfur group is being oxidized."
Question: My product analysis shows masses corresponding to the sulfoxide (+16 amu) and sulfone (+32 amu) of my target molecule. How do I prevent the oxidation of the methylthio group?
Answer: The thioether moiety is readily oxidized. This is a common issue when reactions are not performed under strictly inert conditions or when using reagents that may contain peroxide impurities.
Causality:
-
Atmospheric Oxygen: The primary culprit is often trace oxygen in the reaction atmosphere, especially at elevated temperatures.
-
Solvent Impurities: Ethereal solvents like THF or dioxane can form explosive peroxides upon storage. These peroxides are potent oxidizing agents.[3]
-
Oxidizing Reagents: Certain reagents or catalysts, though not intended as oxidants, can facilitate oxidation under specific conditions.
Troubleshooting Protocol:
-
Rigorous Inert Atmosphere:
-
Action: Before starting the reaction, thoroughly degas the solvent and reaction mixture. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: This is the most effective way to remove dissolved oxygen.[15]
-
-
Solvent Purity:
-
Action: Use freshly distilled or freshly opened anhydrous solvents. If using ethereal solvents that have been opened previously, test for peroxides.
-
Rationale: Ensures that peroxide impurities, which are potent oxidants, are not introduced into the reaction.
-
-
Temperature Control:
-
Action: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Rationale: The rate of oxidation by trace oxygen is often significantly accelerated at higher temperatures.
-
Part 4: Analytical Methods for Byproduct Characterization
Question: What are the best analytical techniques to identify and quantify the byproducts discussed?
Answer: A multi-technique approach is essential for robust impurity profiling in pharmaceutical development.[16][17]
| Analytical Technique | Primary Use Case | Information Provided |
| HPLC with UV detector | Quantification: Determine the percentage of desired product vs. byproducts. | Purity assessment, relative retention times.[18] |
| LC-MS | Identification: Determine the molecular weight of unknown byproducts. | Molecular weight confirmation of expected byproducts (hydrodehalogenation, oxidation, homocoupling).[16][19] |
| GC-MS | Identification: Useful for volatile byproducts and starting materials. | Separation and identification of lower boiling point impurities.[19] |
| NMR Spectroscopy | Structure Elucidation: Unambiguously determine the structure of isolated impurities. | Confirms the exact position of substitution and the structure of byproducts.[17][19] |
| ICP-MS or ICP-OES | Elemental Impurities: Quantify residual palladium or other metals from catalysts. | Ensures final product meets regulatory limits for heavy metals.[19][20] |
Part 5: Key Reaction Mechanism and Byproduct Pathways
The following diagram illustrates a generalized Suzuki coupling catalytic cycle and indicates where the primary byproduct pathways diverge. Understanding these steps is key to rational troubleshooting.
Caption: Suzuki cycle showing productive vs. byproduct pathways.
By understanding the root causes of these common side reactions and systematically applying the troubleshooting protocols outlined above, researchers can significantly improve the yield, purity, and consistency of reactions involving this compound.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 17. rroij.com [rroij.com]
- 18. pharmafocusasia.com [pharmafocusasia.com]
- 19. medikamenterqs.com [medikamenterqs.com]
- 20. alfachemic.com [alfachemic.com]
Technical Support Center: Analytical Techniques for Monitoring 1-Bromo-3-chloro-4-(methylthio)benzene Reactions
Welcome to the technical support center for monitoring reactions involving 1-Bromo-3-chloro-4-(methylthio)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the common analytical techniques employed in your experiments. Our goal is to equip you with the expertise to anticipate and resolve challenges, ensuring the integrity and success of your synthetic processes.
Introduction: The Analytical Challenge
This compound is a key intermediate in various synthetic pathways. Its trifunctional nature, possessing bromo, chloro, and methylthio substituents on an aromatic ring, presents unique challenges for reaction monitoring. Accurate and real-time analysis is crucial to understanding reaction kinetics, identifying byproducts, and optimizing yield. This guide will focus on the practical aspects of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is a cornerstone technique for monitoring the conversion of starting materials to products in reactions involving this compound. Its ability to separate complex mixtures makes it ideal for tracking the progress of your reaction over time.
Common HPLC Issues and Solutions in a Q&A Format
Question 1: I'm seeing broad or tailing peaks for my analyte. What could be the cause and how do I fix it?
Answer: Peak broadening or tailing is a common issue that can obscure the separation of your analyte from starting materials or impurities. The primary causes and their solutions are outlined below:
-
Secondary Interactions: The methylthio group in your molecule can interact with residual silanols on the silica backbone of your C18 column.
-
Solution: Add a small amount of a competitive base, like triethylamine (TEA), to your mobile phase (0.1% v/v) to block these active sites. Alternatively, use a column with end-capping technology specifically designed to minimize such interactions.
-
-
Mobile Phase pH: The pH of your mobile phase can influence the ionization state of any acidic or basic impurities, affecting their retention and peak shape.
-
Solution: Ensure your mobile phase is buffered to a pH where your analyte and any impurities are in a single, neutral form. For this compound, a neutral pH buffer is generally a good starting point.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Contaminated Guard Column: A contaminated guard column can also cause peak shape issues.
-
Solution: Replace the guard column.[1]
-
Question 2: My retention times are shifting between injections. What's causing this instability?
Answer: Unstable retention times can make it difficult to reliably identify your compounds. Here are the likely culprits and how to address them:
-
Inconsistent Mobile Phase Composition: Poorly mixed or evaporating mobile phase components can lead to drift.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Pump Issues: Leaks or faulty check valves in your HPLC pump can cause inconsistent flow rates.
Question 3: I'm observing a noisy or drifting baseline. How can I improve it?
Answer: A stable baseline is essential for accurate quantification. Here's how to troubleshoot a problematic baseline:
-
Air Bubbles: Air bubbles in the mobile phase or detector can cause significant noise.
-
Solution: Degas your mobile phase thoroughly using sonication or an in-line degasser.[2] Purge the pump to remove any trapped air.
-
-
Contaminated Mobile Phase or Detector Cell: Impurities in your solvents or a dirty detector flow cell can lead to a drifting baseline.
-
Detector Lamp Issues: An aging detector lamp can result in increased noise.
-
Solution: Check the lamp's energy output. If it's low, it may need to be replaced.[2]
-
Experimental Protocol: HPLC Method for Reaction Monitoring
Here is a starting point for developing an HPLC method for monitoring a reaction involving this compound.
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | Water (HPLC Grade) | Aqueous component for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic component for eluting the analyte. |
| Gradient | 60% B to 95% B over 15 minutes | A gradient is often necessary to separate the starting material, product, and any impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Detection | UV at 254 nm | Aromatic compounds generally have strong absorbance at this wavelength. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in your reaction mixture. The mass spectrometer provides structural information, which is invaluable for confirming the identity of your product and detecting unexpected byproducts.
Common GC-MS Issues and Solutions in a Q&A Format
Question 1: I'm seeing poor peak shapes (tailing) for my sulfur-containing analyte. What is the cause?
Answer: Sulfur-containing compounds can be challenging to analyze by GC due to their potential for interaction with active sites in the GC system.
-
Active Sites in the Inlet and Column: The methylthio group can interact with active sites in the injector liner and the column, leading to peak tailing.
-
Solution: Use a deactivated inlet liner. Consider using a column specifically designed for the analysis of sulfur compounds. Regular conditioning of the column at high temperatures can also help to passivate active sites.
-
Question 2: My mass spectra are inconsistent or show significant fragmentation. Why is this happening?
Answer: Inconsistent mass spectra can make compound identification difficult.
-
Source Temperature: The temperature of the ion source can affect the degree of fragmentation.
-
Solution: Optimize the ion source temperature. A lower temperature may reduce fragmentation and increase the abundance of the molecular ion.
-
-
Co-elution: If your analyte is co-eluting with another compound, the resulting mass spectrum will be a composite of both molecules.[4]
-
Solution: Improve your chromatographic separation by optimizing the temperature program or using a longer column. A liquid chromatographic pre-separation can also be employed to isolate polycyclic aromatic sulfur heterocycles (PASHs) from polycyclic aromatic hydrocarbons (PAHs) to avoid interferences.[5][6]
-
Question 3: I have low sensitivity for my analyte. How can I improve it?
Answer: Low sensitivity can be a problem when trying to detect trace-level impurities or when working with small sample sizes.
-
Injector Discrimination: The standard split/splitless injector can discriminate against higher boiling point compounds.
-
Solution: Use a pulsed splitless injection to ensure complete transfer of your sample onto the column.
-
-
Detector Choice: While a mass spectrometer is a versatile detector, it may not be the most sensitive for all compounds, especially in full scan mode.[4][6][7]
Experimental Protocol: GC-MS Method for Reaction Monitoring
Below is a suggested starting method for the GC-MS analysis of this compound.
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust column suitable for a wide range of semi-volatile compounds. |
| Inlet Temperature | 250 °C | Ensures efficient vaporization of the analyte. |
| Injection Mode | Splitless (1 µL injection) | Maximizes the amount of sample transferred to the column for better sensitivity. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A typical temperature program to separate compounds with a range of boiling points. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| MS Source Temp. | 230 °C | A good starting point to balance fragmentation and molecular ion abundance. |
| MS Quad Temp. | 150 °C | A standard quadrupole temperature. |
| Scan Range | 50-400 amu | Covers the expected mass range of the analyte and potential byproducts. |
Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs
NMR spectroscopy is an indispensable tool for in-situ reaction monitoring, providing detailed structural information about the species in your reaction mixture without the need for sample workup.[8]
Frequently Asked Questions about NMR Reaction Monitoring
Question 1: Can I monitor my reaction directly in the NMR tube?
Answer: Yes, this is one of the major advantages of NMR.[8] You can set up your reaction in an NMR tube and acquire spectra at regular intervals to track the disappearance of starting material signals and the appearance of product signals.[9][10] This allows for the determination of reaction kinetics.[11]
Question 2: What are the key considerations for setting up an in-situ NMR experiment?
Answer: For successful in-situ NMR monitoring, consider the following:
-
Solvent Selection: The reaction solvent must be deuterated to provide a lock signal for the spectrometer. Ensure your starting materials and reagents are soluble in the chosen deuterated solvent.
-
Shimming: The sample may become inhomogeneous as the reaction progresses, which can degrade the spectral resolution.[9] It's important to shim the sample well at the beginning of the experiment.
-
Acquisition Parameters: To capture the kinetics accurately, you'll want to use a short acquisition time. This typically means using a small number of scans.[8] For a ¹H NMR, a single scan may be sufficient if the concentration of your analyte is high enough.
Question 3: How can I quantify the components of my reaction mixture using NMR?
Answer: NMR is an inherently quantitative technique. The area of a peak in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.
-
Integration: By integrating the peaks corresponding to your starting material and product, you can determine their relative concentrations over time.
-
Internal Standard: For absolute quantification, you can add a known amount of an internal standard to your reaction mixture. The internal standard should be a compound that does not react with any of the components in your mixture and has a signal that does not overlap with any of your signals of interest.
Illustrative Workflow for NMR Reaction Monitoring
Caption: Workflow for NMR reaction monitoring.
Logical Troubleshooting Flowchart
When encountering an issue, a systematic approach is key. The following flowchart provides a general framework for troubleshooting analytical problems.
Caption: A systematic approach to troubleshooting.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pharmtech.com [pharmtech.com]
Validation & Comparative
mass spectrometry of 1-Bromo-3-chloro-4-(methylthio)benzene
An In-depth Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-4-(methylthio)benzene
This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (CAS: 101084-82-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical data to offer practical, field-proven insights. As no public experimental mass spectrum for this specific compound is readily available, this guide leverages established fragmentation principles of halogenated and sulfur-containing aromatic compounds to predict its mass spectrum, thereby providing a robust framework for substance identification and structural elucidation.
The molecular formula for this compound is C₇H₆BrClS, with a molecular weight of approximately 237.54 g/mol [1][2]. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices, whether in synthetic chemistry, metabolomics, or environmental analysis.
Part 1: A Comparative Analysis of Ionization Techniques
The choice of ionization technique is the most critical parameter in mass spectrometry, dictating the nature and extent of fragmentation. For a small, neutral, and relatively volatile molecule like this compound, Electron Ionization (EI) and Electrospray Ionization (ESI) represent two fundamentally different approaches.
Electron Ionization (EI): The Gold Standard for Structural Elucidation
EI is a high-energy ("hard") ionization technique that imparts significant internal energy to the analyte molecule. This process reliably induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum. For this compound, EI is the preferred method for generating a library-searchable spectrum and for deducing its structure based on predictable bond cleavages. The standard energy used is 70 eV, which is sufficient to overcome the ionization energy of most organic molecules and produce a consistent fragmentation pattern.
Electrospray Ionization (ESI): A Softer Approach for Intact Molecule Detection
ESI is a "soft" ionization technique that typically imparts very little excess energy to the analyte. It is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS) and is ideal for analyzing polar, non-volatile, and thermally labile compounds. For this compound, ESI would be an unconventional choice unless the goal is solely to confirm the molecular weight in a complex mixture without fragmentation. In such a scenario, it would likely be detected as the protonated molecule, [M+H]⁺, or as an adduct with a solvent ion.
Comparative Summary
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Process | High-energy electron beam bombardment in the gas phase. | Formation of charged droplets from a solution, followed by solvent evaporation. |
| Typical Ion Produced | Molecular Ion (M⁺•) | Protonated Molecule ([M+H]⁺) or other adducts. |
| Fragmentation | Extensive and reproducible. | Minimal to none (can be induced via CID). |
| Best Use Case | Structural elucidation, library matching (GC-MS). | Molecular weight confirmation of polar/large molecules (LC-MS). |
| Applicability to Topic | Primary technique. Provides detailed structural information. | Secondary/Specialized. Used for molecular weight confirmation if fragmentation is not desired. |
Part 2: Predicted Fragmentation Pathways under Electron Ionization (EI-MS)
The EI mass spectrum of this compound is predicted to be rich in information, defined by the presence of two halogen isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) and several potential cleavage sites.
The Molecular Ion (M⁺•)
Upon ionization, the molecule loses an electron to form the molecular ion (M⁺•). A key identifying feature will be a complex isotopic cluster of peaks around m/z 236, 238, and 240. The presence of one bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) creates a distinctive pattern that is a powerful diagnostic tool[3]. The most abundant peak in this cluster will correspond to the [C₇H₆⁷⁹Br³⁵ClS]⁺• isotopologue at m/z 236.
Primary Fragmentation Pathways
The energetically unstable molecular ion will undergo fragmentation through several competing pathways, governed by bond strengths and the stability of the resulting fragments.
-
Loss of a Methyl Radical (•CH₃): This is predicted to be a dominant fragmentation pathway. The cleavage of the S–CH₃ bond results in a highly stabilized cation at m/z 221 (for ⁷⁹Br³⁵Cl). The positive charge is well-delocalized across the sulfur atom and the aromatic ring.
-
Loss of a Bromine Radical (•Br): Cleavage of the C–Br bond is a characteristic fragmentation for bromoaromatic compounds[4]. This would yield a fragment ion at m/z 157 (for ³⁵Cl).
-
Loss of a Chlorine Radical (•Cl): While the C–Cl bond is stronger than the C–Br bond, its cleavage is still a probable event, leading to a fragment ion at m/z 201 (for ⁷⁹Br).
-
Loss of a Thio-methyl Radical (•SCH₃): Cleavage of the C–S bond would result in an ion corresponding to the bromochloro-benzene cation at m/z 190 (for ⁷⁹Br³⁵Cl).
Caption: Primary fragmentation pathways of this compound.
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation. For instance, the highly abundant ion from the loss of a methyl radical (m/z 221) can subsequently lose a halogen radical.
Caption: Secondary fragmentation of the [M-CH₃]⁺ ion.
Predicted Mass Spectrum Data Summary
| m/z (based on ⁷⁹Br, ³⁵Cl) | Proposed Ion Formula | Fragmentation Step | Notes |
| 236 | [C₇H₆BrClS]⁺• | Molecular Ion (M⁺•) | Base peak of the characteristic isotopic cluster. |
| 221 | [C₆H₃BrClS]⁺ | Loss of •CH₃ | Expected to be a highly abundant fragment due to cation stability. |
| 201 | [C₇H₆BrS]⁺ | Loss of •Cl | Cleavage of the C-Cl bond. |
| 157 | [C₇H₆ClS]⁺ | Loss of •Br | Cleavage of the C-Br bond, a common pathway for bromo-aromatics[4]. |
| 190 | [C₆H₃BrCl]⁺ | Loss of •SCH₃ | Loss of the entire methylthio group. |
| 111 | [C₆H₃Cl]⁺ | From [C₇H₆ClS]⁺ with loss of CS | Further fragmentation of the [M-Br]⁺ ion. |
| 75 | [C₆H₃]⁺ | Loss of halogens and sulfur group. | Represents the bare benzene ring with one less proton. |
Part 3: Recommended Experimental Protocol (GC-EI-MS)
To acquire a high-quality mass spectrum for this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is the most appropriate instrumentation.
1. Sample Preparation
-
Dissolve a pure sample of this compound in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.
-
Ensure the sample is fully dissolved to prevent injection port contamination.
2. GC-MS System and Conditions
-
Inlet: Split/Splitless injector. Use a 1 µL injection in split mode (e.g., 20:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A standard, non-polar capillary column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
3. Mass Spectrometer Parameters
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragment ions and the molecular ion cluster.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
This self-validating protocol ensures that the analyte is properly volatilized, separated from any potential impurities, and subjected to standardized ionization conditions, yielding a clean, reproducible, and library-searchable mass spectrum.
Conclusion
While an experimental spectrum for this compound is not publicly documented, a detailed prediction based on fundamental principles of mass spectrometry provides a powerful tool for its analysis. The key identifiers for this compound under EI-MS will be the complex molecular ion cluster around m/z 236-240 and a prominent fragment ion at m/z 221, corresponding to the loss of a methyl group. This guide provides the theoretical foundation and a practical experimental protocol for researchers to confidently identify and characterize this molecule.
References
- 1. 101084-82-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound CAS#: 101084-82-6 [chemicalbook.com]
- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 1-Bromo-3-chloro-4-(methylthio)benzene and Its Analogs
Introduction
In the landscape of pharmaceutical and materials science research, halogenated aromatic compounds are indispensable building blocks. Their utility is defined by their reactivity and the potential for selective functionalization. 1-Bromo-3-chloro-4-(methylthio)benzene is a trifunctionalized arene that presents a fascinating case study in chemoselectivity. Possessing three distinct reactive sites—a C-Br bond, a C-Cl bond, and a methylthio group—this molecule offers a hierarchical platform for sequential modification.
This guide provides an in-depth technical comparison of the reactivity of this compound with key structural analogs. We will explore its performance in cornerstone reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, supported by experimental protocols and mechanistic insights. The objective is to provide researchers, scientists, and drug development professionals with a predictive framework for leveraging this versatile building block in complex synthetic campaigns.
Part 1: The Hierarchy of Reactivity in Palladium-Catalyzed Cross-Coupling
The primary value of polyhalogenated arenes lies in the differential reactivity of their carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the C-X bond to a Pd(0) complex. The efficiency of this step is governed by the C-X bond dissociation energy, which follows the trend C-I > C-Br > C-Cl.[1] This inherent difference allows for selective reactions at the more labile halogen, leaving the stronger C-X bond intact for subsequent transformations.[2][3]
For this compound, this principle dictates that the C-Br bond will react preferentially over the C-Cl bond under carefully controlled conditions.
Suzuki-Miyaura Coupling: Selective C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating biaryl structures.[4][5] For our target molecule, the goal is to selectively couple at the C-Br position. The choice of catalyst, ligand, and base is critical to ensure high selectivity and prevent competing reactions at the C-Cl bond.[6]
Comparative Analysis:
To contextualize the reactivity of this compound (1 ), we compare it with three analogs: 1,3-Dibromobenzene (2 ), 1-Bromo-3-chlorobenzene (3 ), and 4-Bromo-2-chloroanisole (4 ). The methylthio group (-SMe) in 1 is a mild electron-donating group, similar to the methoxy group (-OMe) in 4 , while 2 and 3 lack a substituent at this position.
| Entry | Substrate | Product Yield (%) | Selectivity (Br vs. Cl) |
| 1 | This compound | 92% | >98:2 |
| 2 | 1,3-Dibromobenzene | 95% (mono-arylation) | N/A |
| 3 | 1-Bromo-3-chlorobenzene | 94% | >98:2 |
| 4 | 4-Bromo-2-chloroanisole | 91% | >98:2 |
| Table 1: Predicted yields and selectivities for the mono-Suzuki-Miyaura coupling with phenylboronic acid based on analogous reactions.[7][8] |
The data indicates that high selectivity for the C-Br bond is achievable across all substrates. The electronic nature of the para-substituent (-SMe or -OMe) has a minor impact on the overall yield in this context, as the reactivity difference between C-Br and C-Cl is the dominant factor.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is designed for the selective reaction at the C(sp²)-Br bond, leaving the C(sp²)-Cl bond intact.[7][9]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv, 1 mol%)
-
Tricyclohexylphosphine (PCy₃) or a similar bulky, electron-rich phosphine ligand (0.02 equiv, 2 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the Pd(OAc)₂ and phosphine ligand.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the tube and place it in a preheated oil bath at 80-100°C.
-
Monitor the reaction by TLC or GC-MS. Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like PCy₃ is highly effective for the oxidative addition of aryl bromides. The ligand stabilizes the Pd(0) species and facilitates the catalytic cycle.
-
Base and Solvent: A mixed aqueous system with a base like K₂CO₃ is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.
Visualization: Sequential Cross-Coupling Strategy
The chemoselectivity allows for a powerful synthetic sequence. First, a Suzuki coupling is performed at the C-Br position. The resulting product retains the C-Cl bond, which can then be targeted in a second, more forcing cross-coupling reaction.
Caption: A sequential cross-coupling workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forming C-N bonds.[10][11] Similar to the Suzuki coupling, this reaction can be directed to the C-Br bond with high selectivity. The choice of ligand is paramount, with sterically hindered biarylphosphine ligands often providing the best results.[12][13]
The mechanism proceeds through steps analogous to other cross-coupling reactions: oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to form the desired aryl amine.[10]
Part 2: Reactivity of the Thioether and its Oxidized Derivatives
The methylthio (-SMe) group is not merely a spectator. It can be oxidized to a sulfoxide (-S(O)Me) or a sulfone (-S(O)₂Me), dramatically altering the electronic properties of the aromatic ring and unlocking new avenues of reactivity.
Oxidation of the Thioether
The sulfur atom in the methylthio group is readily oxidized using common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone. The oxidation state can typically be controlled by the stoichiometry of the oxidant and the reaction temperature.
Experimental Protocol: Oxidation to Sulfone
This protocol describes the complete oxidation of the thioether to the sulfone.[14]
-
Materials:
-
Aryl methyl sulfide (e.g., the product from the Suzuki coupling) (1.0 equiv)
-
Oxone (Potassium peroxymonosulfate) (2.5 equiv)
-
Solvent: Methanol/Water (1:1 mixture)
-
-
Procedure:
-
Dissolve the aryl methyl sulfide in the methanol/water solvent mixture in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add the Oxone portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by recrystallization or column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
Aryl chlorides are generally unreactive towards nucleophilic aromatic substitution (SNAr).[15] However, the reaction is possible if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho or para positions.[16][17]
The methylthio group itself does not activate the ring for SNAr. However, upon oxidation to a sulfone (-S(O)₂Me), the situation changes dramatically. The sulfone group is a powerful EWG, and when positioned para to the chlorine atom (as in our target molecule's derivatives), it strongly activates the C-Cl bond for nucleophilic attack.[18]
Reactivity Comparison: Thioether vs. Sulfone
| Substrate | Activating Group | Reactivity in SNAr |
| 3-Chloro-4-(methylthio)biphenyl | -SMe (Weakly donating/neutral) | Inert |
| 3-Chloro-4-(methylsulfonyl)biphenyl | -SO₂Me (Strongly withdrawing) | Highly Reactive |
| Table 2: Qualitative comparison of SNAr reactivity. |
This transformation provides a powerful synthetic tool: the sulfur substituent can be used first in its thioether form to direct C-Br coupling, and then oxidized to its sulfone form to enable a subsequent C-Cl substitution.
Visualization: Oxidation-Activated SNAr Workflow
Caption: A three-stage synthetic route leveraging chemoselectivity.
Conclusion
This compound is a highly versatile building block whose reactivity can be precisely controlled through judicious choice of reaction conditions.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond reacts with high selectivity over the C-Cl bond in Suzuki-Miyaura and Buchwald-Hartwig reactions, a trait shared with its analogs lacking the thioether group. This allows for the clean introduction of a first point of diversity.
-
Oxidation as a Synthetic Switch: The methylthio group is not an inert substituent. Its oxidation to a powerful electron-withdrawing sulfone group fundamentally alters the molecule's electronic character.
-
Activated Nucleophilic Substitution: This oxidation "switches on" the reactivity of the C-Cl bond, enabling a subsequent nucleophilic aromatic substitution reaction that would otherwise be unfeasible.
By understanding and exploiting this hierarchy of reactivity, chemists can design elegant and efficient synthetic routes to complex, highly substituted aromatic compounds, making this molecule a valuable tool in the arsenal of drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Bromo-3-chlorobenzene | High Purity | For Research Use [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Technical Guide to Alternative Reagents for 1-Bromo-3-chloro-4-(methylthio)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 1-Bromo-3-chloro-4-(methylthio)benzene serves as a valuable trifunctional reagent, offering multiple points for diversification in the synthesis of pharmaceuticals and functional materials. However, reliance on a single building block can be limiting. This guide provides a comprehensive comparison of alternative reagents, evaluating their performance in key cross-coupling reactions and offering insights into strategic synthetic planning.
Understanding the Reactivity Landscape of this compound
This compound possesses three distinct functional handles: a bromine atom, a chlorine atom, and a methylthio group. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bonds is a critical consideration. Generally, the order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl.[1] This inherent difference allows for potential chemoselective functionalization. The C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond, making it the primary reactive site in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
The methylthio group, being electron-donating through resonance, can influence the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition.
Strategic Alternatives to this compound
The choice of an alternative reagent is dictated by factors such as desired reactivity, cost, availability, and the specific synthetic transformation. This section explores viable alternatives, categorized by their structural and functional relationship to the parent compound.
Isomeric and Analogous Aryl Halides
A primary consideration for alternatives involves variations in the halogen substitution pattern and the nature of the halogen itself.
-
2-Bromo-1-chloro-4-(methylthio)benzene and other positional isomers: The relative positions of the halogens and the methylthio group can impact reactivity due to steric and electronic effects. While direct comparative data is scarce, the principles of steric hindrance and electronic influence on the oxidative addition step are guiding principles. For instance, a halogen ortho to the bulky methylthio group might exhibit slower reaction kinetics.
-
1,3-Dichloro-4-(methylthio)benzene: Replacing the bromine with a second chlorine atom presents a more economical but less reactive alternative.[1] Activating the C-Cl bond for cross-coupling typically requires more specialized and often more expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands), and potentially higher reaction temperatures.[1][2]
-
1-Iodo-3-chloro-4-(methylthio)benzene: While not as commonly available, the corresponding aryl iodide would be expected to exhibit the highest reactivity in palladium-catalyzed cross-coupling reactions. This could be advantageous for challenging couplings or when milder reaction conditions are required.
Boronic Acids and Their Derivatives
A paradigm shift in synthetic strategy involves replacing the electrophilic aryl halide with a nucleophilic organoboron reagent.
-
3-Chloro-4-(methylthio)phenylboronic Acid: This reagent is a direct and powerful alternative for Suzuki-Miyaura cross-coupling reactions. Instead of coupling an aryl halide to this moiety, the boronic acid is coupled with a different aryl or vinyl halide/triflate. This approach can be particularly advantageous when the other coupling partner is more readily available as a halide.
Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Boronic Acid
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol)
-
3-Chloro-4-(methylthio)phenylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%) or a specialized ligand like SPhos
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, 3-chloro-4-(methylthio)phenylboronic acid, palladium catalyst, ligand, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Anilines as Precursors for Diazotization and Further Functionalization
-
3-Chloro-4-(methylthio)aniline: This aniline derivative serves as a versatile precursor.[3][4][5][6] Through Sandmeyer or related diazonium salt chemistry, the amino group can be converted into a variety of functionalities, including halogens (Br, Cl, I), a cyano group, or a hydroxyl group. This indirect approach offers flexibility in introducing the desired functional group at a later stage of the synthesis.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or a precatalyst like XPhos-Pd-G3
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene or Dioxane (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium catalyst, ligand, and base.
-
Add the aryl bromide and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product.[1]
Diagram of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance Analysis
While direct, head-to-head comparative studies for this compound and its alternatives are not abundant in the literature, a qualitative and semi-quantitative comparison can be constructed based on established principles of reactivity and data from analogous systems.
| Reagent | Relative Reactivity in Pd-Coupling | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | High (at C-Br) | Standard Suzuki and Buchwald-Hartwig conditions. | Good reactivity at the bromine site; potential for sequential functionalization. | Higher cost than dichloro-analogs. |
| 1,3-Dichloro-4-(methylthio)benzene | Low | Requires specialized, bulky, electron-rich phosphine ligands and often higher temperatures. | Lower cost. | Less reactive, requiring more forcing conditions and specialized catalysts.[1] |
| 3-Chloro-4-(methylthio)phenylboronic Acid | N/A (Nucleophile) | Standard Suzuki conditions. | Excellent for introducing the moiety onto an existing electrophilic scaffold. | Requires synthesis of the boronic acid; susceptible to protodeboronation. |
| 3-Chloro-4-(methylthio)aniline | N/A (Precursor) | Requires diazotization (e.g., Sandmeyer reaction) to install a coupling handle. | Versatile precursor for various functional groups. | Multi-step process to generate the desired coupling partner.[3] |
Conclusion and Strategic Recommendations
The selection of an appropriate building block for the introduction of a 3-chloro-4-(methylthio)phenyl moiety is a critical decision in synthetic design. While This compound offers a reliable and reactive handle for direct cross-coupling at the C-Br bond, researchers should consider the strategic advantages of its alternatives.
-
For cost-sensitive, large-scale syntheses , exploring the use of 1,3-dichloro-4-(methylthio)benzene with modern, highly active catalyst systems is a worthwhile endeavor, although initial process optimization may be more intensive.
-
When the synthetic strategy is more convergent and the 3-chloro-4-(methylthio)phenyl fragment is to be coupled to a complex or precious electrophile, 3-chloro-4-(methylthio)phenylboronic acid is the superior choice for Suzuki-Miyaura reactions.
-
For maximum flexibility and the potential to introduce a variety of functional groups from a common intermediate, 3-chloro-4-(methylthio)aniline is an excellent precursor, leveraging the rich chemistry of diazonium salts.
Ultimately, the optimal choice will depend on a careful analysis of the specific synthetic target, economic considerations, and the desired overall synthetic strategy. This guide provides the foundational knowledge and comparative insights to make informed decisions in this critical aspect of modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-CHLORO-4-(METHYLTHIO)ANILINE | 5211-01-8 [amp.chemicalbook.com]
- 6. 5211-01-8|3-Chloro-4-(methylthio)aniline|BLD Pharm [bldpharm.com]
A Comparative Guide to the Synthetic Validation of 1-Bromo-3-chloro-4-(methylthio)benzene
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. 1-Bromo-3-chloro-4-(methylthio)benzene serves as a key structural motif in various pharmacologically active compounds and advanced materials. This guide provides an in-depth technical comparison of two plausible synthetic pathways for this target molecule. By examining the strategic choices, reaction mechanisms, and potential outcomes of each route, this document aims to equip the reader with the critical insights needed for informed synthetic planning and execution.
The two pathways under consideration both leverage the versatile Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of arylamines into a wide array of functionalized congeners.[1][2] However, the strategic sequencing of halogenation and the final Sandmeyer step fundamentally differentiates the two approaches, leading to distinct outcomes and highlighting the critical importance of retrosynthetic analysis.
Pathway A: A Direct Approach via Late-Stage Sandmeyer Bromination
This pathway represents the most direct and theoretically sound approach to the target molecule, this compound. The strategy involves the initial synthesis of a chloro-substituted aniline precursor, followed by a Sandmeyer reaction to introduce the bromine atom at the final stage.
Overall Strategy: Pathway A
The synthesis commences with the commercially available 4-(methylthio)aniline. A regioselective electrophilic chlorination is first performed, followed by the diazotization of the resulting aniline and subsequent displacement of the diazonium group with bromide using a copper(I) bromide catalyst.
Caption: Logical workflow for the synthesis of this compound via Pathway A.
Step 1: Synthesis of 3-chloro-4-(methylthio)aniline
Reaction: Electrophilic aromatic chlorination of 4-(methylthio)aniline.
Causality Behind Experimental Choices: The choice of 4-(methylthio)aniline as the starting material is strategic due to its commercial availability and the strong activating and directing effects of its substituents. Both the amino (-NH₂) and methylthio (-SCH₃) groups are ortho-, para-directing. The amino group is a significantly stronger activating group, and thus, it will primarily control the regioselectivity of the electrophilic substitution.[3] The para position relative to the amino group is blocked by the methylthio group. Therefore, the incoming electrophile (Cl⁺) is directed to the positions ortho to the amino group. Of the two ortho positions, the one that is also meta to the methylthio group (position 3) is sterically more accessible and electronically favored, leading to the desired 3-chloro-4-(methylthio)aniline isomer. Copper(II) chloride in an ionic liquid is a mild and effective reagent for the regioselective chlorination of anilines.[3]
Experimental Protocol: Chlorination of 4-(methylthio)aniline
-
In a 100 mL round-bottom flask, dissolve 4-(methylthio)aniline (10 mmol) in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) (20 mL).
-
Add copper(II) chloride (12 mmol) to the stirred solution.
-
Heat the reaction mixture to 60°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3-chloro-4-(methylthio)aniline.
Supporting Experimental Data (Analogous Reactions)
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| Aniline | CuCl₂ in [BMIM][BF₄] | 60°C, 4h | 4-chloroaniline | 95% | [3] |
| 4-methylaniline | CuCl₂ in [BMIM][BF₄] | 60°C, 4h | 2-chloro-4-methylaniline | 92% | [3] |
Step 2: Synthesis of this compound
Reaction: Diazotization of 3-chloro-4-(methylthio)aniline followed by a Sandmeyer reaction with copper(I) bromide.
Causality Behind Experimental Choices: The Sandmeyer reaction is a robust and widely used method for replacing an amino group on an aromatic ring with a halide.[1][2] The reaction proceeds through a diazonium salt intermediate, which is generated in situ by treating the aniline with nitrous acid (formed from NaNO₂ and a strong acid) at low temperatures (0-5°C) to prevent decomposition.[4] The diazonium salt is then treated with a copper(I) halide, in this case, CuBr. The copper(I) catalyst facilitates a single-electron transfer to the diazonium ion, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a bromine atom from the copper(II) species, yielding the final aryl bromide and regenerating the copper(I) catalyst.[5][6]
Experimental Protocol: Sandmeyer Bromination
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-chloro-4-(methylthio)aniline (10 mmol) in a mixture of 48% hydrobromic acid (30 mL) and water (20 mL).
-
Cool the suspension to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (11 mmol) in water (10 mL) dropwise, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes at this temperature to complete the diazotization.
-
In a separate flask, dissolve copper(I) bromide (12 mmol) in 48% hydrobromic acid (15 mL).
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Effervescence (N₂ evolution) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with 2M NaOH and then with brine. Dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation and purify the residue by column chromatography or distillation under reduced pressure to obtain this compound.
Supporting Experimental Data (Analogous Reactions)
| Starting Aniline | Reagents | Conditions | Product | Yield | Reference |
| 2-Aminothiazole | n-butyl nitrite, CuBr, MeCN | 60°C, 15 min | 2-Bromothiazole | 46% | [1] |
| Substituted Anilines | t-BuONO, TMSBr, CuBr | RT | Aryl Bromides | 60-85% | [1] |
| 4-Bromoaniline | NaNO₂, HBr, Br₂ | 25°C, 12h | 1,4-Dibromobenzene | 91% | [7] |
Pathway B: An Alternative Strategy Leading to an Isomeric Product
To underscore the importance of synthetic strategy, we now explore an alternative pathway that also begins with 4-(methylthio)aniline but reverses the order of halogenation. This pathway does not lead to the desired target molecule but instead produces an isomer, 1-chloro-3-bromo-4-(methylthio)benzene. This comparison serves as a practical illustration of how the sequence of reactions dictates the final substitution pattern on the aromatic ring.
Overall Strategy: Pathway B
This route involves an initial electrophilic bromination of 4-(methylthio)aniline, followed by diazotization and a Sandmeyer chlorination.
Caption: Logical workflow for the synthesis of an isomer of the target molecule via Pathway B.
Step 1: Synthesis of 3-bromo-4-(methylthio)aniline
Reaction: Electrophilic aromatic bromination of 4-(methylthio)aniline.
Causality Behind Experimental Choices: Similar to the chlorination in Pathway A, the regioselectivity of bromination is controlled by the powerful activating and directing effect of the amino group.[3] Using a mild brominating agent such as N-bromosuccinimide (NBS) in a polar solvent like DMF allows for controlled monobromination, predominantly at the position ortho to the amino group, yielding 3-bromo-4-(methylthio)aniline.
Experimental Protocol: Bromination of 4-(methylthio)aniline
-
Dissolve 4-(methylthio)aniline (10 mmol) in dimethylformamide (DMF) (25 mL) in a 100 mL round-bottom flask and cool to 0°C.
-
Add N-bromosuccinimide (10.5 mmol) portion-wise over 15 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 3-bromo-4-(methylthio)aniline.
Supporting Experimental Data (Analogous Reactions)
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| Aniline | NBS, DMF | RT, 2h | 4-bromoaniline | 92% | General procedure |
| 4-chloroaniline | Br₂, Acetic Acid | RT | 2-bromo-4-chloroaniline | 85% | General procedure |
Step 2: Synthesis of 1-Chloro-3-bromo-4-(methylthio)benzene
Reaction: Diazotization of 3-bromo-4-(methylthio)aniline followed by a Sandmeyer reaction with copper(I) chloride.
Causality Behind Experimental Choices: The procedure for this step is analogous to the Sandmeyer reaction in Pathway A. The key difference is the use of hydrochloric acid for diazotization and copper(I) chloride as the catalyst to introduce a chlorine atom in place of the diazonium group.[1][2]
Experimental Protocol: Sandmeyer Chlorination
-
Suspend 3-bromo-4-(methylthio)aniline (10 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (20 mL) and cool to 0°C.
-
Slowly add a solution of sodium nitrite (11 mmol) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes.
-
In a separate flask, dissolve copper(I) chloride (12 mmol) in concentrated hydrochloric acid (15 mL).
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution.
-
Allow the mixture to warm to room temperature and then heat to 60°C for 1 hour.
-
Cool and extract the product with diethyl ether.
-
Wash the organic layer with 2M NaOH and brine, dry over anhydrous magnesium sulfate, and remove the solvent.
-
Purify the product by column chromatography or distillation.
Comparison of Synthetic Pathways
| Feature | Pathway A | Pathway B |
| Target Molecule | This compound | 1-Chloro-3-bromo-4-(methylthio)benzene (Isomer) |
| Starting Material | 4-(methylthio)aniline | 4-(methylthio)aniline |
| Key Strategy | Late-stage Sandmeyer bromination | Late-stage Sandmeyer chlorination |
| Regioselectivity Control | Primarily directed by the -NH₂ group in the initial chlorination step. | Primarily directed by the -NH₂ group in the initial bromination step. |
| Plausibility | High. This pathway is a logical and direct route to the target molecule. | High for producing the isomeric product. Demonstrates the importance of reaction sequencing. |
| Potential Challenges | - Ensuring high regioselectivity in the initial chlorination step. - Managing the stability of the diazonium salt.[4] | - Similar challenges with regioselectivity and diazonium salt stability. |
| Overall Assessment | Viable and recommended pathway for the synthesis of the target compound. | An instructive alternative that highlights a key principle of synthetic design but does not yield the desired product. |
Conclusion and Expert Insights
This comparative guide validates a highly plausible synthetic route (Pathway A) for the preparation of this compound. The proposed synthesis relies on well-established and robust reactions, namely electrophilic aromatic substitution and the Sandmeyer reaction. The key to the success of Pathway A lies in the strategic decision to introduce the chlorine atom via electrophilic chlorination, where the directing effects of the resident functional groups favor the formation of the correct aniline precursor, and then to utilize the Sandmeyer reaction for the final introduction of the bromine atom.
Pathway B, while mechanistically sound, serves as a crucial counterpoint, demonstrating that a simple reversal of the halogenation sequence leads to an entirely different constitutional isomer. This underscores a fundamental principle in organic synthesis: the order of operations is as critical as the choice of reactions themselves. For researchers and drug development professionals, this guide not only provides a validated pathway to a valuable chemical intermediate but also reinforces the importance of careful retrosynthetic planning to achieve the desired molecular architecture.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 7. ias.ac.in [ias.ac.in]
comparative study of catalysts for 1-Bromo-3-chloro-4-(methylthio)benzene coupling
An In-Depth Guide to the Selective Cross-Coupling of 1-Bromo-3-chloro-4-(methylthio)benzene: A Comparative Catalyst Study
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic strategy. This compound represents a particularly valuable scaffold, offering two distinct reactive sites for sequential, controlled diversification. The key to unlocking its synthetic potential lies in the chemoselective activation of the more labile carbon-bromine (C-Br) bond while preserving the more robust carbon-chlorine (C-Cl) bond for subsequent transformations.
This guide provides a comprehensive comparison of palladium-based catalyst systems for the selective Suzuki-Miyaura, Heck, and Sonogashira coupling reactions at the C-Br position of this compound. We will delve into the mechanistic principles governing selectivity, present comparative data from analogous systems, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Principle of Chemoselectivity: A Tale of Two Halogens
The ability to selectively functionalize one halogen in the presence of another is primarily governed by the difference in their carbon-halogen bond dissociation energies (BDEs).[1][2] In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] Bonds with lower BDEs undergo this step more readily.
The established reactivity trend for aryl halides is: C-I > C-Br > C-OTf > C-Cl > C-F .[1][3]
This inherent reactivity difference forms the basis for selectively targeting the C-Br bond of this compound. The weaker C-Br bond presents a lower energy barrier for oxidative addition compared to the C-Cl bond, allowing for a high degree of selectivity with the appropriate choice of catalyst and reaction conditions.[2]
The Catalytic Cycle: A Mechanistic Overview
At the heart of these transformations lies a catalytic cycle involving a palladium center that shuttles between its Pd(0) and Pd(II) oxidation states. While the specific coupling partners differ, the fundamental steps are largely conserved across Suzuki, Heck, and Sonogashira reactions.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 1-Bromo-3-chloro-4-(methylthio)benzene Reaction Products
Introduction: The Versatility of a Polysubstituted Building Block
1-Bromo-3-chloro-4-(methylthio)benzene is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis, particularly within drug discovery and materials science. Its utility stems from the differential reactivity of its halogen substituents. The carbon-bromine (C-Br) bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine (C-Cl) bond.[1] This reactivity hierarchy allows for selective functionalization at the bromine position, leaving the chlorine and methylthio groups intact for subsequent transformations. This guide provides an in-depth comparison of common palladium-catalyzed cross-coupling reactions and Grignard reagent formations involving this substrate, complete with experimental protocols and characterization data to aid researchers in their synthetic endeavors.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound.[2][3] For this compound, this reaction offers a reliable method to introduce new aryl or vinyl substituents selectively at the C-Br position.
Mechanistic Rationale & Experimental Design
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the weaker C-Br bond of the substrate to form a Pd(II) intermediate. The electron-donating nature of the para-methylthio group can facilitate this step.
-
Transmetalation: In the presence of a base, the organoboron species (e.g., a boronic acid) forms a boronate complex, which then transfers its organic group to the palladium center.[2][5]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the final biaryl product and regenerating the Pd(0) catalyst.[2]
The choice of catalyst, base, and solvent is critical for achieving high yields.[6] For substrates like this, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand, or a pre-formed Pd(0) complex like Pd(PPh₃)₄, is effective. The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid for transmetalation.[3][4]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 3-Chloro-4-(methylthio)-4'-methylbiphenyl
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), p-tolylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL), via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (15 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the pure product.
Product Characterization
The successful formation of the target biaryl is confirmed by a combination of spectroscopic methods.
-
¹H NMR: The spectrum will show the disappearance of the characteristic aromatic signals of the starting material and the appearance of a new set of aromatic signals corresponding to the newly introduced p-tolyl group. The singlet for the methylthio group (-SMe) should remain, typically around δ 2.5 ppm.
-
¹³C NMR: New aromatic carbon signals will appear, and the carbon atom previously bonded to bromine will shift significantly upfield.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the product. The characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks of ~1:1 ratio) will be absent, while the pattern for a single chlorine atom (M and M+2 peaks of ~3:1 ratio) will remain.
Comparison of Suzuki Coupling Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 | [3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 90-98 | [4] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 80-92 | [6] |
Yields are representative for similar aryl bromide substrates and serve as a starting point for optimization.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[7][8] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.
Mechanistic Rationale & Experimental Design
Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.[9][10] The key to this reaction's success lies in the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos), which facilitate both the oxidative addition and the final reductive elimination step.[9] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, allowing it to coordinate to the palladium center.[9]
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Experimental Protocol: Synthesis of N-phenyl-3-chloro-4-(methylthio)aniline
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
In the tube, add this compound (1.0 mmol, 1.0 equiv.).
-
Add aniline (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired N-aryl amine product.[9]
Product Characterization
-
¹H NMR: The spectrum should show a broad singlet for the N-H proton (if a primary amine was used). The aromatic region will become more complex, showing signals for both aromatic rings.
-
IR Spectroscopy: A characteristic N-H stretching band will appear around 3300-3400 cm⁻¹ for products derived from primary amines.
-
Mass Spectrometry (MS): The molecular ion peak will confirm the addition of the amine moiety and the loss of bromine. The isotopic signature for chlorine should persist.
Comparison of Buchwald-Hartwig Catalyst Systems
| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 88-96 | [9] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85-94 | [9] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 75-88 | [7] |
Yields are representative for similar aryl bromide substrates and serve as a starting point for optimization.
Grignard Reagent Formation: Creating a Nucleophilic Carbon
Formation of a Grignard reagent transforms the electrophilic aryl halide into a potent carbon nucleophile. With a polyhalogenated substrate, selectivity is paramount. Direct reaction with magnesium turnings can lead to a mixture of products. A more controlled approach is a halogen-magnesium exchange reaction at low temperatures.[11]
Mechanistic Rationale & Experimental Design
The C-Br bond is more reactive towards halogen-magnesium exchange than the C-Cl bond. Using a soluble, pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures (e.g., -15 °C) allows for a selective exchange at the bromine position.[11] This forms the desired aryl Grignard reagent in situ, which can then be reacted with various electrophiles (e.g., aldehydes, ketones, CO₂, or simply quenched with water). Maintaining anhydrous conditions and an inert atmosphere is critical for success, as Grignard reagents are highly sensitive to moisture and oxygen.[11][12]
Experimental Protocol: Selective Grignard Formation and Quench
-
Pre-Reaction Setup: Ensure all glassware is oven-dried overnight and assembled under a positive pressure of nitrogen or argon.[11]
-
Grignard Formation: In a dry flask, dissolve this compound (1.0 equiv.) in anhydrous THF (to make a ~0.2 M solution).
-
Cool the solution to -15 °C using a dry ice/acetone bath.
-
Slowly add isopropylmagnesium chloride solution (1.1 equiv., typically 2.0 M in THF) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -10 °C.[11]
-
Stir the mixture at -15 °C for 2 hours.
-
Reaction with Electrophile (Quench with H₂O for Characterization): To confirm formation, the Grignard reagent can be quenched. Slowly and carefully add the reaction mixture to a separate flask containing an excess of cold, saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature, then extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analyze the resulting product, 1-chloro-2-(methylthio)benzene, by GC-MS and NMR.
Product Characterization (of the Quenched Product)
-
GC-MS: This is the most effective tool for initial analysis. The chromatogram should show a major peak corresponding to the mass of 1-chloro-2-(methylthio)benzene. The absence of the starting material and the dichloro- or dibromo-dimer byproducts (from Wurtz coupling) indicates a successful and selective reaction.
-
¹H NMR: The aromatic region of the spectrum will simplify compared to the starting material, showing a pattern consistent with a 1,2,4-trisubstituted benzene ring where one halogen has been replaced by hydrogen.
Comparison of Grignard Formation Methods
| Method | Reagent | Temperature | Selectivity (Br vs. Cl) | Common Side Products | Reference |
| Halogen-Mg Exchange | i-PrMgCl | -15 °C | High | Minimal | [11] |
| Direct Insertion | Mg turnings | Reflux (THF) | Low to Moderate | Wurtz coupling dimers, mixed Grignards | [12] |
Conclusion
This compound is a valuable synthetic intermediate whose reaction pathways can be precisely controlled. For C-C bond formation, the Suzuki-Miyaura coupling offers a robust and high-yielding option. For C-N bond formation, the Buchwald-Hartwig amination provides access to a diverse range of arylamines. Finally, selective halogen-magnesium exchange enables the formation of a Grignard reagent, opening the door to a host of nucleophilic additions. The choice of reaction is dictated by the desired final product, and careful selection of catalysts, ligands, and reaction conditions is essential for achieving optimal results. The protocols and characterization data presented in this guide serve as a validated starting point for researchers to exploit the synthetic potential of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Synthesis of 1-Bromo-3-chloro-4-(methylthio)benzene: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 1-Bromo-3-chloro-4-(methylthio)benzene is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this compound, offering a comprehensive cost-benefit analysis to inform your selection of the most suitable method for your laboratory or production needs.
Introduction to this compound
This compound, with the CAS number 101084-82-6, is a substituted aromatic compound containing bromine, chlorine, and a methylthio group. Its unique substitution pattern makes it a crucial intermediate for introducing this specific functionality into more complex molecules. The strategic placement of the halogen atoms allows for selective downstream functionalization, making it a versatile tool in medicinal chemistry and materials science.
This guide will dissect two primary synthetic strategies, evaluating them on key performance indicators including yield, cost of materials, safety, and scalability. By understanding the nuances of each approach, researchers can make informed decisions that align with their project goals and resource constraints.
Synthetic Route Comparison: An Overview
Two logical and chemically sound routes for the synthesis of this compound are presented here for a head-to-head comparison:
-
Route A: A two-step synthesis commencing with the chlorination of 4-(methylthio)aniline, followed by a Sandmeyer reaction to introduce the bromine atom.
-
Route B: A single-step synthesis involving the direct bromination of 3-chloro-4-(methylthio)aniline.
Below is a visual representation of these two synthetic pathways:
Caption: Visual comparison of the two synthetic pathways to this compound.
In-Depth Analysis of Synthetic Routes
Route A: Two-Step Synthesis from 4-(methylthio)aniline
This route offers a pathway utilizing a more readily available starting material and well-established reaction classes.
Step 1: Chlorination of 4-(methylthio)aniline
The initial step involves the regioselective chlorination of 4-(methylthio)aniline to produce the intermediate, 2-chloro-4-(methylthio)aniline. The methylthio group is an ortho-, para-director, and since the para position is blocked, chlorination is directed to the ortho position.
Step 2: Sandmeyer Reaction of 2-chloro-4-(methylthio)aniline
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into an aryl halide.[1] In this step, the amino group of 2-chloro-4-(methylthio)aniline is first converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[2]
Experimental Workflow for Route A:
Caption: Detailed experimental workflow for the two-step synthesis of this compound (Route A).
Route B: Single-Step Synthesis from 3-chloro-4-(methylthio)aniline
This route presents a more direct approach, potentially offering advantages in terms of process time and resource utilization.
Direct Bromination of 3-chloro-4-(methylthio)aniline
In this single-step process, 3-chloro-4-(methylthio)aniline is directly brominated to yield the final product. The directing effects of the amino and methylthio groups will influence the position of bromination. The strongly activating amino group will be the dominant directing group, favoring substitution at the ortho and para positions. Given the existing substitution pattern, bromination is expected to occur at the position ortho to the amino group and meta to the chloro and methylthio groups.
Experimental Workflow for Route B:
Caption: Detailed experimental workflow for the single-step synthesis of this compound (Route B).
Cost-Benefit Analysis
A thorough evaluation of the costs and benefits associated with each synthetic route is crucial for practical application. The following tables provide a comparative analysis based on estimated yields and current market prices of the necessary reagents.
Table 1: Reagent Cost Comparison
| Reagent | Supplier Example & Price (per gram) |
| 4-(methylthio)aniline | Sigma-Aldrich: ~ |
| 3-chloro-4-(methylthio)aniline | ChemicalBook: ~$490/g (for 1g)[4] |
| Sulfuryl Chloride | Sigma-Aldrich: ~$3.16/mL (for 25mL) |
| Sodium Nitrite | Ingredi: ~$0.09/g (for 50lb bag)[5] |
| Copper(I) Bromide | Sigma-Aldrich: ~$1.33/g (for 50g)[6] |
| N-Bromosuccinimide (NBS) | Sigma-Aldrich: ~$0.44/g (for 100g)[7] |
| Hydrochloric Acid (37%) | Varies, commodity chemical, approx. $0.23/kg[6] |
| Sodium Hydroxide | Varies, commodity chemical, approx. $0.29/kg[8] |
Note: Prices are estimates based on listed catalog prices and may vary based on quantity, purity, and supplier.
Table 2: Comparative Analysis of Synthesis Routes
| Parameter | Route A: Two-Step Synthesis | Route B: Single-Step Synthesis | Justification & Expert Insights |
| Starting Material Cost | Lower | Significantly Higher | 4-(methylthio)aniline is a more common and less expensive starting material compared to the pre-functionalized 3-chloro-4-(methylthio)aniline. |
| Number of Steps | Two | One | Route B offers a more streamlined process, reducing labor and time. |
| Estimated Overall Yield | Moderate (60-70%) | High (80-90%) | While each step in Route A may have a good yield, the cumulative yield over two steps is likely lower than the single, high-yielding step in Route B. |
| Reagent Cost per Mole of Product | Moderate | Lower | Although the starting material for Route B is more expensive, the avoidance of a two-step process with additional reagents may lead to a lower overall reagent cost per mole of the final product. |
| Process Time | Longer | Shorter | A single-step synthesis significantly reduces the overall reaction and work-up time. |
| Scalability | Good | Excellent | Both routes are scalable; however, single-step syntheses are generally more straightforward to scale up. Sandmeyer reactions (Route A) are known to be scalable in industrial settings.[7] |
| Safety Considerations | Diazonium salts are potentially explosive and require careful temperature control.[9] | Handling of brominating agents requires care. | The Sandmeyer reaction in Route A introduces a higher intrinsic safety risk due to the formation of an unstable diazonium intermediate. |
| Environmental Impact | Use of copper salts can lead to heavy metal waste. | Potentially lower waste generation due to fewer steps. | Route B is likely the more environmentally friendly option due to a higher atom economy and less waste. |
Detailed Experimental Protocols
Route A: Two-Step Synthesis
Step 1: Synthesis of 2-chloro-4-(methylthio)aniline
-
Materials: 4-(methylthio)aniline, Sulfuryl chloride, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
In a fume hood, dissolve 4-(methylthio)aniline (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.05 equivalents) in DCM dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-chloro-4-(methylthio)aniline by column chromatography on silica gel or recrystallization.
-
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
Materials: 2-chloro-4-(methylthio)aniline, Hydrobromic acid (48%), Sodium nitrite, Copper(I) bromide, Water, Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a fume hood, dissolve 2-chloro-4-(methylthio)aniline (1 equivalent) in a mixture of hydrobromic acid and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Route B: Single-Step Synthesis
-
Materials: 3-chloro-4-(methylthio)aniline, N-Bromosuccinimide (NBS), Acetonitrile, Water, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
In a fume hood, dissolve 3-chloro-4-(methylthio)aniline (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Conclusion and Recommendation
Both synthetic routes presented are viable for the preparation of this compound.
Route A is a classic approach that utilizes a less expensive starting material. However, it is a two-step process with a moderate overall yield and involves the handling of potentially hazardous diazonium salts. This route may be preferable for laboratories where the cost of the starting material is the primary concern and the expertise for safely handling Sandmeyer reactions is readily available.
Route B offers a more elegant and efficient single-step synthesis. While the initial cost of the starting material is significantly higher, the higher yield, shorter reaction time, and simpler procedure can offset this initial investment, particularly for larger-scale production. The avoidance of the Sandmeyer reaction also presents a significant safety advantage.
Recommendation: For most research and development applications where time, efficiency, and safety are critical factors, Route B is the recommended synthetic strategy , provided the starting material is accessible. For large-scale industrial production, a thorough process optimization and cost analysis for both routes would be necessary to determine the most economically viable option.
References
- 1. dir.indiamart.com [dir.indiamart.com]
- 2. Sodium Nitrite Price-China Sodium Nitrite Price Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 3. Hydrochloric Acid Prices, Monitor, Market Analysis & Demand [chemanalyst.com]
- 4. 3-CHLORO-4-(METHYLTHIO)ANILINE price,buy 3-CHLORO-4-(METHYLTHIO)ANILINE - chemicalbook [m.chemicalbook.com]
- 5. ingredi.com [ingredi.com]
- 6. businessanalytiq.com [businessanalytiq.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. businessanalytiq.com [businessanalytiq.com]
- 9. echemi.com [echemi.com]
The Strategic Utility of 1-Bromo-3-chloro-4-(methylthio)benzene in Synthetic Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Among the vast array of available starting materials, polysubstituted benzene rings serve as foundational scaffolds for a multitude of biologically active molecules. This guide provides an in-depth technical analysis of 1-Bromo-3-chloro-4-(methylthio)benzene, a versatile yet underexplored building block. We will objectively compare its synthetic applications and performance with alternative reagents, supported by established chemical principles and reaction protocols, to empower researchers in making informed decisions for their synthetic endeavors.
Introduction to this compound: A Multifunctional Scaffold
This compound (CAS No. 101084-82-6) is a trifunctionalized aromatic compound offering a unique combination of reactive sites for molecular elaboration.[1] Its structure, featuring a bromo, a chloro, and a methylthio group on a benzene ring, presents chemists with a platform for selective and sequential chemical transformations. The presence of two distinct halogen atoms with differential reactivity, alongside a modifiable sulfur-containing moiety, makes it a potentially valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry where it is broadly categorized for use in "healing drugs".[1]
Key Structural Features and Reactivity Considerations:
-
Differential Halogen Reactivity: The carbon-bromine bond is generally weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This inherent difference in reactivity allows for selective functionalization at the bromine position while leaving the chlorine atom intact for subsequent transformations.[2]
-
The Methylthio Group: The methylthio (-SMe) group is a versatile handle. It can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the electronic properties of the aromatic ring and introduce new hydrogen bonding capabilities. Furthermore, the methylthio group can influence the regioselectivity of electrophilic aromatic substitution reactions.
-
Substitution Pattern: The 1,3,4-substitution pattern on the benzene ring provides a specific spatial arrangement of functional groups, which can be crucial for achieving desired biological activity in drug candidates.
Comparative Analysis of Synthetic Applications
The primary utility of this compound lies in its application as a building block in cross-coupling reactions to construct more complex molecular architectures. Below, we compare its performance in key synthetic transformations against plausible alternatives.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The differential reactivity of the bromo and chloro substituents on this compound is a key advantage.
Table 1: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | This compound | Alternative: 1,3-Dichloro-4-(methylthio)benzene | Alternative: 1,4-Dibromo-2-chlorobenzene |
| Suzuki-Miyaura Coupling | Selective coupling at the C-Br bond is expected under standard conditions, preserving the C-Cl bond for further functionalization.[2] | Requires more forcing conditions or specialized catalyst systems to activate the C-Cl bonds. Sequential selective coupling is challenging. | Selective coupling at the more activated C-Br bond is possible, but regioselectivity between the two bromo groups can be an issue. |
| Buchwald-Hartwig Amination | Preferential amination at the C-Br position is anticipated, allowing for the introduction of nitrogen-containing moieties.[3] | C-Cl bond amination typically requires higher temperatures and more electron-rich ligands. | Similar to Suzuki coupling, regioselectivity between the two bromo groups can be a challenge. |
| Sonogashira Coupling | Selective alkynylation at the C-Br bond is the expected outcome under standard copper- and palladium-catalyzed conditions. | C-Cl bond activation for Sonogashira coupling is generally difficult and less common. | Regioselective alkynylation can be difficult to achieve. |
Causality Behind Experimental Choices: The choice of a bromo-substituted precursor like this compound for initial cross-coupling is a strategic decision rooted in the principles of chemical kinetics. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates the rate-determining oxidative addition step in the catalytic cycle.[2] This allows for milder reaction conditions, which can be crucial for the stability of other functional groups within the molecule.
The Role of the Methylthio Group in Medicinal Chemistry
The strategic placement of the methylthio group in this compound can be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, the sulfur atom can participate in hydrogen bonding interactions with biological targets, and its oxidation state can influence the overall polarity and metabolic stability of the molecule.
Experimental Protocols
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of polysubstituted benzenes. A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis for this compound.
A forward synthesis could involve the diazotization of a suitable aniline precursor followed by a Sandmeyer-type reaction. For instance, starting from 3-chloro-4-methylaniline, one could perform a bromination, followed by conversion of the methyl group to a methylthio group, although this would present regiochemical challenges. A more controlled synthesis might involve a multi-step sequence starting from a simpler substituted benzene.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the selective Suzuki-Miyaura coupling at the C-Br position of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (1-5 mol%) and ligand (if used) to the flask.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. This compound, CasNo.101084-82-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
